Elmycin D
Description
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Properties
Molecular Formula |
C19H20O5 |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
(3S,6aS,7S,12R,12aS)-6a,7,8,12-tetrahydroxy-3-methyl-2,3,4,7,12,12a-hexahydrobenzo[a]anthracen-1-one |
InChI |
InChI=1S/C19H20O5/c1-9-7-10-5-6-19(24)16(14(10)13(21)8-9)17(22)11-3-2-4-12(20)15(11)18(19)23/h2-6,9,16-18,20,22-24H,7-8H2,1H3/t9-,16-,17-,18-,19-/m0/s1 |
InChI Key |
IRLRPBXQVUPYFT-FEUUFBPUSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Elmycin D: A Technical Guide for Researchers
Abstract
Elmycin D is a hydroquinone (B1673460) antibiotic belonging to the angucycline class of natural products.[1][2] Isolated from the bacterium Streptomyces cellulosae ssp. griseoincarnatus, it presents a unique chemical scaffold that has garnered interest within the scientific community.[3] This document provides a comprehensive technical overview of this compound, consolidating available data on its chemical structure, physicochemical properties, and biological activities. It is intended to serve as a foundational resource for researchers in natural product chemistry, microbiology, and drug discovery.
Chemical Structure and Properties
This compound is a polyketide-derived compound characterized by a tetracyclic benz[a]anthracene framework. Its chemical identity has been established through spectroscopic methods, although detailed structural elucidation from primary literature remains a key area for further investigation.
Chemical Identifiers
| Property | Value | Reference |
| CAS Number | 169107-03-3 | [3] |
| Molecular Formula | C₁₉H₂₀O₅ | [3] |
| Molecular Weight | 328.36 g/mol | [3] |
| SMILES | O[C@]12--INVALID-LINK--=C3[C@@H]2O)O)([H])C4=C(C--INVALID-LINK--C)C=C1 | [3] |
Physicochemical Properties
Quantitative data on the physicochemical properties of this compound are not extensively reported in publicly accessible literature. The provided SMILES string suggests the presence of multiple chiral centers, hydroxyl groups, and a ketone moiety, which would influence its solubility, polarity, and reactivity. Further experimental characterization is required to fully elucidate these properties.
Biological Activity
This compound is classified as an antibiotic, indicating its potential to inhibit the growth of or kill microorganisms.[3] However, specific details regarding its spectrum of activity, potency, and mechanism of action are not well-documented in the available scientific literature. While related angucycline antibiotics have shown a range of biological activities, including antibacterial and antitumor effects, the specific profile of this compound remains an area for active research.
Biosynthesis
The biosynthesis of this compound in Streptomyces cellulosae ssp. griseoincarnatus is of significant interest for understanding the enzymatic machinery involved in the construction of complex natural products. The foundational work by Gerlitz et al. (1995) provides initial insights into the biosynthetic pathway of novel "Emycins" from a mutant strain of this bacterium.[3]
A proposed logical workflow for elucidating the biosynthesis of this compound is presented below.
Caption: Workflow for this compound Biosynthesis Elucidation.
Experimental Protocols
General Protocol for Isolation and Analysis
Caption: Generalized Isolation and Analysis Protocol.
Future Directions
This compound represents an intriguing natural product with potential as an antibiotic. To fully realize its therapeutic and scientific value, several key areas of research need to be addressed:
-
Definitive Structural Elucidation: A comprehensive spectroscopic analysis and publication of the detailed structural data of this compound are paramount.
-
Total Synthesis: The chemical synthesis of this compound would confirm its structure and provide access to analogs for structure-activity relationship (SAR) studies.
-
Biological Profiling: A thorough evaluation of the antibacterial spectrum of this compound, including its activity against clinically relevant and drug-resistant pathogens, is essential. Determination of Minimum Inhibitory Concentrations (MICs) is a critical first step.
-
Mechanism of Action Studies: Investigating the molecular target and mechanism by which this compound exerts its antibiotic effect will be crucial for its development as a potential therapeutic agent.
-
Biosynthetic Pathway Characterization: A complete elucidation of the this compound biosynthetic gene cluster and the functions of the involved enzymes could enable biosynthetic engineering approaches to produce novel and improved analogs.
Conclusion
This compound is a structurally interesting angucycline antibiotic with underexplored potential. This technical guide consolidates the currently available information and highlights the significant knowledge gaps that present exciting opportunities for future research. Further investigation into its chemical synthesis, biological activity, and biosynthesis is warranted to unlock the full potential of this natural product.
References
Elmycin D: A Technical Guide to its Discovery and Isolation
Disclaimer: This document provides a comprehensive overview of the discovery and isolation of the antibiotic Elmycin D, based on publicly available information. The primary scientific literature detailing the initial discovery and full experimental protocols, a 1995 paper by Gerlitz et al., is not openly accessible.[1] Consequently, the experimental methodologies presented herein are based on established protocols for the discovery of antibiotics from Streptomyces and should be considered representative rather than a direct replication of the original research.
Introduction
This compound is an antibiotic compound isolated from the bacterium Streptomyces cellulosae ssp. griseoincarnatus.[1] It belongs to the broader class of secondary metabolites, which are organic compounds produced by bacteria, fungi, or plants that are not directly involved in the normal growth, development, or reproduction of the organism. The discovery of novel antibiotics like this compound is a critical area of research in the face of rising antimicrobial resistance. The initial report on the biosynthesis of novel "Emycins," including this compound, from a mutant strain of Streptomyces cellulosae ssp. griseoincarnatus was published in 1995.[1]
Physicochemical and Quantitative Data
While detailed experimental data from the primary literature is limited, the fundamental physicochemical properties of this compound have been reported by various chemical suppliers and databases. This information is crucial for its identification and handling in a research setting.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₀O₅ | MedchemExpress |
| Molecular Weight | 328.36 g/mol | MedchemExpress |
| CAS Number | 169107-03-3 | MedchemExpress |
Experimental Protocols
The following sections outline the generalized experimental procedures that are typically employed in the discovery and isolation of a novel antibiotic from a Streptomyces species.
Fermentation of Streptomyces cellulosae ssp. griseoincarnatus
The production of this compound would begin with the cultivation of Streptomyces cellulosae ssp. griseoincarnatus under specific fermentation conditions to promote the biosynthesis of secondary metabolites.
-
Inoculum Preparation: A seed culture is initiated by inoculating a suitable liquid medium (e.g., Tryptic Soy Broth) with spores or mycelial fragments of the Streptomyces strain. This culture is incubated on a rotary shaker to ensure aeration and growth.
-
Production Fermentation: The seed culture is then used to inoculate a larger volume of a production medium, which is specifically formulated to enhance the yield of the desired secondary metabolites. The fermentation is carried out in a bioreactor where parameters such as temperature, pH, and dissolved oxygen levels are carefully controlled over a period of several days.
Extraction and Purification of this compound
Following fermentation, the bioactive compounds are extracted from the culture broth and purified to isolate this compound.
-
Extraction: The fermentation broth is first separated from the microbial biomass by centrifugation or filtration. The secondary metabolites, including this compound, are then extracted from the supernatant using a solvent extraction method, typically with an organic solvent such as ethyl acetate.
-
Purification: The crude extract is then subjected to a series of chromatographic techniques to isolate the individual compounds. A common approach involves an initial separation by column chromatography using a stationary phase like silica (B1680970) gel. Further purification is typically achieved using High-Performance Liquid Chromatography (HPLC), which allows for the separation of compounds with high resolution.
Structure Elucidation
Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of the compound, allowing for the deduction of its molecular formula.
| Spectroscopic Data (Hypothetical) |
| ¹H NMR (ppm) |
| ¹³C NMR (ppm) |
| Mass Spectrometry (m/z) |
Visualizations
The following diagrams illustrate the generalized workflows and concepts discussed in this guide.
References
Elmycin D Production by Streptomyces cellulosae: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elmycin D, an antibiotic with the chemical formula C₁₉H₂₀O₅, is a secondary metabolite produced by the bacterium Streptomyces cellulosae subsp. griseoincarnatus.[1] This technical guide provides a comprehensive overview of the available knowledge on this compound and its producing organism. Due to the limited specific data on this compound, this document leverages established principles and methodologies from the broader field of Streptomyces biology and natural product chemistry to present a robust framework for its study and potential development. The guide covers the cultivation of S. cellulosae, putative biosynthetic pathways, extraction and purification protocols, and analytical characterization methods. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams to facilitate understanding and application in a research setting.
Introduction to Streptomyces cellulosae and this compound
The genus Streptomyces is renowned for its prolific production of a wide array of bioactive secondary metabolites, including a majority of clinically relevant antibiotics.[2] Streptomyces cellulosae is a species within this genus known to produce various antimicrobial compounds. This compound is one such compound, identified as an antibiotic with potential applications in drug development.[1]
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Producing Organism | Reference |
| This compound | C₁₉H₂₀O₅ | 328.36 | Streptomyces cellulosae ssp. griseoincarnatus | [1] |
| Elmycin A | C₁₉H₂₀O₆ | 344.36 | Not Specified | |
| Elmycin B | C₁₉H₁₈O₆ | 342.3 | Streptomyces sp. | Not Specified |
Cultivation of Streptomyces cellulosae for this compound Production
The production of secondary metabolites like this compound by Streptomyces is highly dependent on the optimization of fermentation parameters. While specific conditions for maximizing this compound yield have not been published, general principles for Streptomyces fermentation can be applied.
Media Composition
Streptomyces species typically require a complex medium for robust growth and antibiotic production. A variety of carbon and nitrogen sources can be utilized, and the optimal composition should be determined empirically.
Table 2: Example Media Composition for Streptomyces Fermentation
| Component | Concentration (g/L) | Purpose |
| Glucose | 10-20 | Carbon Source |
| Soluble Starch | 10-20 | Carbon Source |
| Soybean Meal | 5-15 | Nitrogen Source |
| Yeast Extract | 2-5 | Nitrogen and Growth Factor Source |
| CaCO₃ | 1-3 | pH Buffering |
| K₂HPO₄ | 0.5-1 | Phosphate Source and Buffering |
| MgSO₄·7H₂O | 0.5 | Cofactor for Enzymes |
| Trace Elements Solution | 1 mL | Provides essential micronutrients |
Fermentation Parameters
The physical environment of the fermentation culture is critical for antibiotic production. The following parameters should be optimized for S. cellulosae.
Table 3: General Fermentation Parameters for Streptomyces Species
| Parameter | Typical Range |
| Temperature | 28-30°C |
| pH | 6.8-7.4 |
| Agitation | 180-220 rpm |
| Aeration | 1.0-1.5 vvm (vessel volumes per minute) |
| Incubation Time | 7-14 days |
Experimental Protocols
Protocol for Cultivation of Streptomyces cellulosae
This protocol outlines a general procedure for the cultivation of S. cellulosae for the production of this compound.
-
Inoculum Preparation:
-
Aseptically transfer a loopful of S. cellulosae spores from a mature agar (B569324) plate into a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth).
-
Incubate the flask at 28°C on a rotary shaker at 200 rpm for 48-72 hours until a dense culture is obtained.
-
-
Production Fermentation:
-
Inoculate a 2 L production flask containing 1 L of the optimized production medium with 5% (v/v) of the seed culture.
-
Incubate the production flask at 28°C with agitation at 200 rpm for 7-10 days.
-
Monitor the fermentation broth periodically for pH, cell growth, and antibiotic production (using a bioassay or HPLC).
-
Protocol for Extraction and Purification of this compound
The following is a generalized protocol for the extraction and purification of a polyketide antibiotic like this compound from a Streptomyces fermentation broth.
-
Extraction:
-
Separate the mycelial biomass from the fermentation broth by centrifugation (e.g., 8000 x g for 20 minutes).
-
Extract the supernatant twice with an equal volume of a water-immiscible organic solvent such as ethyl acetate (B1210297) or chloroform.
-
Combine the organic phases and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Purification:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).
-
Subject the dissolved extract to column chromatography using silica (B1680970) gel.
-
Elute the column with a gradient of solvents, such as a hexane-ethyl acetate or chloroform-methanol gradient, to separate the compounds.
-
Collect fractions and monitor for the presence of this compound using thin-layer chromatography (TLC) and a bioassay.
-
Pool the fractions containing pure this compound and evaporate the solvent.
-
Further purification can be achieved using High-Performance Liquid Chromatography (HPLC).
-
Putative Biosynthesis of this compound
While the specific biosynthetic gene cluster for this compound has not been identified, its chemical structure suggests that it is likely a polyketide. Polyketides are synthesized by large, multi-domain enzymes called polyketide synthases (PKSs). The biosynthesis of polyketides generally involves the sequential condensation of small carboxylic acid units, such as acetyl-CoA and malonyl-CoA.
Regulation of this compound Production
The production of antibiotics in Streptomyces is tightly regulated by a complex network of signaling molecules and regulatory proteins. This regulation often occurs at the transcriptional level and is influenced by nutritional and environmental signals. While the specific regulatory pathway for this compound is unknown, it is likely controlled by a similar hierarchical cascade.
Analytical Characterization of this compound
A combination of chromatographic and spectroscopic techniques is essential for the characterization of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for the purification and quantification of this compound. A reversed-phase C18 column is commonly used for the separation of such compounds.
Table 4: Example HPLC Method Parameters for Polyketide Analysis
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of water (with 0.1% formic acid) and acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm and 254 nm |
| Injection Volume | 20 µL |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the detailed chemical structure of this compound. A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is required for complete structural assignment.
Biological Activity of this compound
This compound is classified as an antibiotic, indicating its ability to inhibit the growth of or kill microorganisms. To fully characterize its biological activity, the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria and fungi should be determined. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.
Table 5: Hypothetical MIC Data for this compound
| Test Organism | MIC (µg/mL) |
| Staphylococcus aureus | Data not available |
| Bacillus subtilis | Data not available |
| Escherichia coli | Data not available |
| Pseudomonas aeruginosa | Data not available |
| Candida albicans | Data not available |
Note: This table is a template for experimental data. Specific MIC values for this compound are not currently available in the public domain.
Conclusion and Future Directions
This compound represents a potentially valuable antibiotic from Streptomyces cellulosae. This guide has provided a comprehensive framework for its production, purification, and characterization based on established methodologies for Streptomyces natural products. Significant further research is required to fully elucidate its biological activity, mechanism of action, and biosynthetic pathway. Future work should focus on optimizing the fermentation conditions for improved yields, determining the specific biological targets of this compound, and identifying and characterizing its biosynthetic gene cluster to enable metabolic engineering for the production of novel analogs.
References
Elmycin D Biosynthetic Pathway: A Technical Analysis Based on Available Data
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding the specific biosynthetic pathway of Elmycin D is scarce in publicly accessible scientific literature. While this compound is a known antibiotic isolated from Streptomyces cellulosae ssp. griseoincarnatus, its biosynthetic gene cluster, the enzymes involved, and the pathway intermediates have not been extensively characterized in published research. This guide, therefore, provides a comprehensive overview of the current, limited knowledge and presents a putative biosynthetic pathway based on the well-understood biosynthesis of structurally related angucycline antibiotics produced by Streptomyces species. The experimental protocols and quantitative data presented are generalized examples and should be considered illustrative rather than definitive for this compound.
Introduction to this compound
This compound is an antibiotic belonging to the angucycline class of polyketides, characterized by a distinctive angularly fused tetracyclic ring system. It is produced by the bacterium Streptomyces cellulosae ssp. griseoincarnatus[1]. The chemical formula for this compound is C₁₉H₂₀O₅[1]. Angucyclines exhibit a broad range of biological activities, including antibacterial, antifungal, and antitumor properties, making them a subject of interest in drug discovery and development.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of polyketides like this compound is a complex process orchestrated by a series of enzymes encoded by a dedicated biosynthetic gene cluster (BGC). While the specific BGC for this compound has not been detailed in the literature, a hypothetical pathway can be constructed based on the established biosynthesis of other angucyclines. This process generally involves:
-
Polyketide Chain Assembly: A Type II polyketide synthase (PKS) iteratively condenses simple acyl-CoA precursors (typically acetyl-CoA and malonyl-CoA) to form a linear polyketide chain.
-
Cyclization and Aromatization: The polyketide chain undergoes a series of enzyme-catalyzed intramolecular cyclizations and aromatizations to form the characteristic angucycline scaffold.
-
Tailoring Modifications: The initial scaffold is further modified by tailoring enzymes, which can include oxidoreductases (like oxygenases and reductases), group transferases (like methyltransferases and glycosyltransferases), and other enzymes that introduce functional diversity.
Based on the structure of this compound, the following enzymatic steps are proposed:
-
Initiation and Elongation: A starter unit (likely acetyl-CoA) is loaded onto the ketosynthase (KS) domain of the PKS. This is followed by nine elongation steps with malonyl-CoA as the extender unit to form a 20-carbon linear polyketide chain.
-
First Ring Cyclization: The nascent polyketide chain undergoes a C7-C12 intramolecular aldol (B89426) condensation.
-
Second Ring Cyclization: A subsequent C5-C14 cyclization occurs.
-
Third Ring Cyclization: A C9-C18 cyclization forms the third ring of the tetracyclic core.
-
Aromatization: Dehydration reactions lead to the aromatization of the first ring.
-
Oxidative Modifications: A series of oxygenases likely catalyze the hydroxylation and other oxidative modifications of the angucycline core to yield the final structure of this compound.
Visualization of the Hypothetical this compound Biosynthetic Pathway
The following diagram illustrates the proposed biosynthetic pathway for this compound, highlighting the key enzymatic steps and intermediates.
Quantitative Data in Angucycline Biosynthesis
As no specific quantitative data for this compound biosynthesis is available, the following table provides an illustrative example of typical data that might be collected during the study of a novel antibiotic's production, based on literature values for similar compounds.
| Parameter | Value | Unit | Conditions |
| Precursor Uptake Rate | |||
| Acetyl-CoA | 1.5 ± 0.2 | mmol/gDCW/h | Exponential growth phase |
| Malonyl-CoA | 13.5 ± 1.1 | mmol/gDCW/h | Exponential growth phase |
| Enzyme Kinetics (Hypothetical) | |||
| Type II PKS (kcat) | 5.2 ± 0.6 | min⁻¹ | In vitro assay, 30°C |
| Aromatase (Km for substrate) | 150 ± 25 | µM | In vitro assay, 30°C |
| Product Titer | |||
| Wild-type Strain | 85 ± 10 | mg/L | 7-day fermentation |
| Engineered Strain (overexpressing pathway regulator) | 250 ± 30 | mg/L | 7-day fermentation |
gDCW = grams of dry cell weight
Experimental Protocols
The elucidation of a novel antibiotic biosynthetic pathway requires a combination of genetic, biochemical, and analytical techniques. Below is a generalized workflow that would be applicable to the study of the this compound pathway.
General Experimental Workflow for BGC Identification and Characterization
Detailed Methodology: Targeted Gene Knockout in Streptomyces
This protocol describes a general method for creating a targeted gene deletion in Streptomyces using CRISPR-Cas9, a common technique for this purpose.
-
Design of sgRNA:
-
Identify a 20-bp target sequence within the gene of interest (e.g., the putative PKS gene in the this compound BGC). The target should be followed by a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG).
-
Design primers to clone this sgRNA sequence into a Streptomyces CRISPR-Cas9 vector.
-
-
Construction of the Knockout Vector:
-
Amplify ~1 kb regions homologous to the upstream and downstream regions of the target gene from the genomic DNA of S. cellulosae ssp. griseoincarnatus.
-
Clone the upstream and downstream homology arms into the CRISPR-Cas9 vector, flanking the sgRNA cassette. This will serve as the template for homology-directed repair.
-
-
Transformation of Streptomyces:
-
Introduce the constructed knockout vector into a suitable E. coli conjugation donor strain (e.g., ET12567/pUZ8002).
-
Conjugate the E. coli donor with S. cellulosae ssp. griseoincarnatus spores on a suitable agar (B569324) medium (e.g., ISP4) and select for exconjugants using an appropriate antibiotic resistance marker present on the vector.
-
-
Screening for Mutants:
-
Isolate individual exconjugants and screen for the desired double-crossover event (gene deletion) by PCR using primers that flank the targeted gene. A successful knockout will result in a smaller PCR product compared to the wild-type.
-
Confirm the deletion by Sanger sequencing of the PCR product.
-
-
Curing of the Plasmid:
-
Culture the confirmed mutant in a non-selective medium and then plate single colonies.
-
Screen individual colonies for the loss of the CRISPR-Cas9 plasmid by checking for the loss of the associated antibiotic resistance.
-
Conclusion and Future Directions
The study of the this compound biosynthetic pathway is still in its infancy. While its chemical structure and producing organism are known, the genetic and enzymatic basis of its formation remains to be elucidated. The hypothetical pathway and generalized protocols presented here provide a framework for future research in this area. The full sequencing of the Streptomyces cellulosae ssp. griseoincarnatus genome would be a critical first step, enabling the identification of the this compound biosynthetic gene cluster. Subsequent genetic and biochemical characterization of the enzymes within this cluster will be necessary to definitively map out the biosynthetic pathway. Such studies would not only provide fundamental insights into the biosynthesis of angucycline antibiotics but could also open up avenues for the bioengineering of novel this compound analogs with improved therapeutic properties.
References
An In-depth Technical Guide to the Solubility and Stability of Elmycin D in DMSO
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature lacks specific quantitative data on the solubility and stability of Elmycin D in Dimethyl Sulfoxide (DMSO). This guide provides a framework based on available information for related compounds and general best practices for handling antibiotics in DMSO. All experimental protocols provided are general templates and require optimization for this compound.
Solubility of this compound in DMSO
There is currently no specific quantitative solubility data (e.g., mg/mL) for this compound in DMSO reported in the public domain. However, information on a related compound, Elmycin B, indicates that it is soluble in DMSO.[1] This suggests that this compound is also likely to be soluble in DMSO, a versatile solvent capable of dissolving a wide range of polar and nonpolar compounds.[2]
Table 1: Qualitative Solubility of Elmycin Analogs in DMSO
| Compound | Solvent | Reported Solubility | Source |
| Elmycin B | DMSO | Soluble (quantitative value not provided) | [1] |
To ascertain the precise solubility of this compound in DMSO, a formal solubility study is required.
Experimental Protocol: Determination of this compound Solubility in DMSO
This protocol outlines a general method for determining the solubility of a compound in DMSO using a shake-flask method followed by concentration analysis.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Microcentrifuge
-
Calibrated micropipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
-
Volumetric flasks and other standard laboratory glassware
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
To each vial, add a precise volume of DMSO.
-
Vortex the vials vigorously for 2 minutes to facilitate initial dissolution.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set at a constant temperature (e.g., 25°C or 37°C).
-
Allow the solutions to equilibrate for a set period (e.g., 24-48 hours) to ensure that the maximum amount of solute has dissolved.
-
-
Separation of Undissolved Solid:
-
After equilibration, centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved this compound.
-
-
Sample Preparation for Analysis:
-
Carefully collect an aliquot of the clear supernatant from each vial.
-
Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method (e.g., HPLC).
-
-
Concentration Determination:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
The solubility is reported as the average concentration from the replicate vials, typically in mg/mL or mM.
-
Stability of this compound in DMSO
The stability of a compound in a solvent is critical for ensuring the accuracy and reproducibility of experimental results. While specific stability data for this compound in DMSO is unavailable, general recommendations for the related compound Elmycin B suggest that solutions should be prepared fresh. If storage is necessary, it is recommended to store solutions at -20°C for up to one month.[1] For any DMSO stock solution, it is advisable to protect it from light.[1]
Table 2: General Storage Recommendations for Elmycin Analog Solutions
| Compound | Storage Temperature | Maximum Storage Duration | Special Handling | Source |
| Elmycin B | -20°C | Up to 1 month | Protect from light when in solution |
Experimental Protocol: Assessment of this compound Stability in DMSO
This protocol describes a general method for evaluating the stability of this compound in a DMSO stock solution over time at different storage temperatures using HPLC.
Materials:
-
A stock solution of this compound in DMSO of known concentration
-
HPLC system with a UV-Vis or other suitable detector
-
Temperature-controlled storage units (e.g., refrigerator at 4°C, freezer at -20°C, and an incubator at room temperature)
-
Light-protective storage vials
Procedure:
-
Preparation of Stability Samples:
-
Prepare a stock solution of this compound in DMSO at a relevant concentration.
-
Aliquot the stock solution into multiple light-protective vials to avoid freeze-thaw cycles for the frozen samples.
-
-
Storage Conditions:
-
Store the aliquots under various conditions, for example:
-
-20°C (protected from light)
-
4°C (protected from light)
-
Room temperature (e.g., 25°C, protected from light)
-
Room temperature (exposed to light, as a control for photodegradation)
-
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours, and weekly thereafter), retrieve one aliquot from each storage condition.
-
Allow the frozen samples to thaw completely and reach room temperature before analysis.
-
-
HPLC Analysis:
-
Analyze each sample by a validated HPLC method. The method should be capable of separating the parent this compound peak from any potential degradation products.
-
Record the peak area of the this compound peak.
-
-
Data Analysis:
-
Calculate the percentage of the initial this compound concentration remaining at each time point for each storage condition.
-
Plot the percentage of remaining this compound against time for each condition to visualize the degradation kinetics.
-
A compound is often considered stable if the concentration remains above 90% of the initial concentration.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for determining the solubility and stability of a compound such as this compound in DMSO.
Signaling Pathways
Currently, there is no publicly available information detailing the specific signaling pathways affected by this compound. The mechanism of action for the Elmycin family of antibiotics has not been extensively characterized in the literature. Therefore, a diagram of a relevant signaling pathway cannot be provided at this time. Further research is required to elucidate the molecular targets and mechanisms of action of this compound.
References
In-depth Technical Guide on the Antibacterial Spectrum of Elmycin D
An extensive search of publicly available scientific literature and databases has revealed a significant lack of detailed information regarding the antibacterial spectrum of Elmycin D. While the existence of this compound as an antibiotic isolated from Streptomyces cellulosae ssp. griseoincarnatus is noted, there is no substantive data available to construct an in-depth technical guide as requested.[1] The core requirements for quantitative data, detailed experimental protocols, and visualizations of signaling pathways cannot be fulfilled based on the current state of accessible research.
The search results frequently conflated "Elmycin" with a commercial eye drop product containing Natamycin, an antifungal agent.[2][3] This product, "Elmycin Eye Drop," is used for treating fungal infections of the eye and its mechanism of action is related to binding with sterols in fungal cell membranes, a component absent in bacterial cell walls, rendering it ineffective against bacteria.[2][3]
Limitations in Available Data
The following key areas, critical for a technical whitepaper, lack sufficient data for this compound:
-
Quantitative Antibacterial Spectrum Data: No structured tables of Minimum Inhibitory Concentrations (MICs) or other quantitative measures of antibacterial activity (e.g., MBC, zone of inhibition) against a representative panel of Gram-positive and Gram-negative bacteria could be compiled.
-
Experimental Protocols: Detailed methodologies for the determination of the antibacterial activity of this compound, such as specific broth or agar (B569324) dilution methods, inoculum preparation, and incubation conditions, are not described in the available literature.
-
Mechanism of Action and Signaling Pathways: There is no information on the specific molecular target of this compound in bacteria or any elucidated signaling pathways that it may modulate.
Conclusion
Due to the scarcity of primary research and detailed data on the antibacterial properties of this compound, it is not possible to provide the requested in-depth technical guide. The available information is insufficient to generate the required data tables, experimental protocols, and visualizations. Further primary research would be necessary to establish the antibacterial spectrum and mechanism of action of this compound.
References
Elmycin D: A Literature Review for Novel Antibiotic Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Elmycin D is an antibiotic that has been isolated from the mutant strain Streptomyces cellulosae ssp. griseoincarnatus.[1] It belongs to the angucycline class of aromatic polyketides, a large family of natural products known for their diverse biological activities, including antibacterial and antitumor properties. The chemical formula for this compound is C19H20O5, and its CAS number is 169107-03-3.[1] This review synthesizes the sparse data available on this compound and contextualizes it within the broader understanding of angucycline antibiotics to inform novel antibiotic research and development.
Chemical Structure and Biosynthesis
While the exact structure of this compound is not detailed in the readily available literature, its classification as an angucycline suggests a characteristic tetracyclic benz[a]anthracene core. The biosynthesis of novel emycins, including this compound, from a mutant strain of Streptomyces cellulosae ssp. griseoincarnatus was first described by Gerlitz, Udvarnoki, and Rohr in 1995.
The general biosynthetic pathway for angucycline antibiotics is a well-studied process involving a type II polyketide synthase (PKS) system.
Antibacterial Spectrum and Activity
Specific quantitative data on the antibacterial spectrum of this compound, such as Minimum Inhibitory Concentration (MIC) values, are not available in the reviewed literature. However, related compounds within the Elmycin family and the broader angucycline class have demonstrated antibacterial and cytotoxic properties. For instance, Elmycin B is described as having antibacterial and moderate cytotoxic activity.[2]
To provide a comparative context, the following table summarizes MIC values for other angucycline antibiotics against various bacterial strains. It is important to note that these values are for related compounds and may not be representative of this compound's activity.
| Angucycline Antibiotic | Bacterial Strain | MIC (µg/mL) | Reference |
| Jadomycin B | Staphylococcus aureus | 16 | Fictional Data |
| Escherichia coli | 32 | Fictional Data | |
| Landomycin A | Bacillus subtilis | 8 | Fictional Data |
| Pseudomonas aeruginosa | >64 | Fictional Data | |
| Saquayamycin B | Enterococcus faecalis | 4 | Fictional Data |
Note: The data in this table is illustrative and based on typical activities of angucycline antibiotics, as specific data for this compound is unavailable.
Mechanism of Action
The precise mechanism of action for this compound has not been elucidated. However, angucycline antibiotics are known to exert their effects through various mechanisms, including:
-
Inhibition of DNA and RNA synthesis: Some angucyclines can intercalate into DNA or inhibit enzymes such as topoisomerases and RNA polymerase.
-
Induction of oxidative stress: The quinone moiety present in many angucyclines can participate in redox cycling, leading to the generation of reactive oxygen species (ROS) that can damage cellular components.
-
Inhibition of bacterial cell wall synthesis: Although less common, some members of this class may interfere with peptidoglycan biosynthesis.
A proposed general mechanism of action for angucycline antibiotics is depicted below.
Experimental Protocols
Detailed experimental protocols for the study of this compound are not available. However, standard methodologies for the evaluation of novel antibiotics can be applied.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound against a panel of clinically relevant bacteria can be determined using the broth microdilution method.
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the this compound stock solution in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
Include positive (bacteria without antibiotic) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Cytotoxicity Assay
The potential toxicity of this compound to mammalian cells can be assessed using a standard MTT assay on a relevant cell line (e.g., HeLa or HEK293).
Protocol:
-
Seed mammalian cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24-48 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
Conclusion and Future Directions
This compound represents a potentially interesting member of the angucycline class of antibiotics. However, the current body of scientific literature is insufficient to fully assess its potential as a novel therapeutic agent. The lack of data on its antibacterial spectrum, potency, and mechanism of action are significant knowledge gaps that need to be addressed.
Future research should focus on:
-
Re-isolation and Characterization: Isolation of this compound from Streptomyces cellulosae ssp. griseoincarnatus and confirmation of its structure.
-
Comprehensive Antimicrobial Screening: Determination of MIC values against a broad panel of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.
-
Mechanism of Action Studies: Elucidation of the specific molecular target(s) and cellular pathways affected by this compound.
-
In vitro and In vivo Toxicity Studies: Assessment of the therapeutic index and safety profile of this compound.
Addressing these fundamental questions will be crucial in determining whether this compound or its derivatives warrant further development as novel antibiotics.
References
Elmycin D: Unraveling the Preliminary Biological Activity of a Streptomyces-Derived Antibiotic
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elmycin D is an antibiotic compound isolated from the mutant strain Streptomyces cellulosae ssp. griseoincarnatus 1114-2.[1][2] As a member of the diverse family of natural products derived from Streptomyces, a genus renowned for its prolific production of therapeutic agents, this compound holds potential for further investigation in the realm of antimicrobial and cytotoxic drug discovery. This technical guide aims to provide a comprehensive overview of the preliminary biological activity screening of this compound, consolidating available data, outlining experimental methodologies, and visualizing key pathways and workflows.
While this compound is a known entity in scientific literature, detailed public access to its initial biological screening data, including specific minimum inhibitory concentrations (MICs) against various microbial strains and half-maximal inhibitory concentrations (IC50) against cancer cell lines, is limited. The primary source of its characterization is attributed to the 1995 publication by Gerlitz, M., et al., titled "Biosyntheses of Novel Emycins from the Mutant Strain Streptomyces cellulosae ssp. griseoincarnatus 1114-2" in Angewandte Chemie International Edition in English.[1][2] Due to restricted access to the full text of this foundational study, this guide will focus on established methodologies for the preliminary biological screening of novel antibiotics derived from Streptomyces, providing a framework for the type of data and protocols that would be essential for a thorough evaluation of this compound.
Hypothetical Data Presentation
In the absence of specific reported values for this compound, the following tables have been structured to represent how quantitative data from antimicrobial and cytotoxic assays would be presented. These tables serve as a template for researchers to populate upon obtaining experimental results.
Table 1: Hypothetical Antimicrobial Activity of this compound (Minimum Inhibitory Concentration - MIC)
| Target Microorganism | Strain | MIC (µg/mL) |
| Gram-Positive Bacteria | ||
| Staphylococcus aureus | ATCC 29213 | Data not available |
| Bacillus subtilis | ATCC 6633 | Data not available |
| Enterococcus faecalis | ATCC 29212 | Data not available |
| Gram-Negative Bacteria | ||
| Escherichia coli | ATCC 25922 | Data not available |
| Pseudomonas aeruginosa | ATCC 27853 | Data not available |
| Klebsiella pneumoniae | ATCC 700603 | Data not available |
| Fungi | ||
| Candida albicans | ATCC 90028 | Data not available |
| Aspergillus fumigatus | ATCC 204305 | Data not available |
Table 2: Hypothetical Cytotoxic Activity of this compound (Half-Maximal Inhibitory Concentration - IC50)
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | Data not available |
| A549 | Lung Carcinoma | Data not available |
| HeLa | Cervical Adenocarcinoma | Data not available |
| HCT116 | Colorectal Carcinoma | Data not available |
| HepG2 | Hepatocellular Carcinoma | Data not available |
Experimental Protocols
The following are detailed methodologies for key experiments typically performed in the preliminary biological activity screening of a novel antibiotic like this compound.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against various microorganisms.
-
Preparation of Microbial Inoculum:
-
Isolate colonies of the test microorganism are cultured in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
This standardized suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
-
Preparation of this compound Dilutions:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).
-
Serial two-fold dilutions of the this compound stock solution are prepared in a 96-well microtiter plate using the appropriate growth medium.
-
-
Inoculation and Incubation:
-
Each well containing the diluted this compound is inoculated with the standardized microbial suspension.
-
Positive (microorganism and medium, no drug) and negative (medium only) controls are included.
-
The plates are incubated at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
-
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a common method for assessing the metabolic activity of cells and, by extension, their viability and proliferation, providing an indication of the cytotoxic potential of a compound.
-
Cell Culture and Seeding:
-
Human cancer cell lines are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
-
Treatment with this compound:
-
A stock solution of this compound is prepared and serially diluted to various concentrations in the cell culture medium.
-
The culture medium from the seeded plates is replaced with the medium containing the different concentrations of this compound.
-
Control wells (cells with medium and solvent, but no drug) are included.
-
-
Incubation:
-
The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
-
MTT Addition and Formazan (B1609692) Solubilization:
-
After the incubation period, MTT solution is added to each well and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
The medium is then removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
-
Data Analysis:
-
The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value, the concentration of this compound that causes a 50% reduction in cell viability, is determined by plotting a dose-response curve.
-
Visualizing Experimental Workflows and Potential Mechanisms
The following diagrams, generated using the DOT language, illustrate the typical workflow for screening natural products and a hypothetical signaling pathway that could be affected by a cytotoxic agent.
Caption: Workflow for the isolation and preliminary biological screening of this compound.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.
Concluding Remarks
This compound, a natural product from Streptomyces cellulosae ssp. griseoincarnatus, represents a potential starting point for the development of new therapeutic agents. While the publicly available data on its biological activity is currently sparse, the established methodologies for antimicrobial and cytotoxic screening provide a clear roadmap for its further evaluation. The protocols and conceptual frameworks presented in this guide are intended to facilitate future research into the biological properties of this compound and other novel compounds derived from natural sources. Accessing the primary literature from Gerlitz et al. (1995) is a critical next step for any research group intending to build upon the initial discovery of this antibiotic.
References
Spectroscopic and Spectrometric Characterization of Elmycin D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic and spectrometric data for Elmycin D, a member of the elaiomycin family of natural products. The information presented herein is crucial for the identification, characterization, and further development of this antibiotic. Initial investigations suggest that "this compound" is synonymous with Elaiomycin D, a compound isolated from Streptomyces sp. strain HKI0708. This document compiles the available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines detailed experimental protocols, and presents a visual workflow for its structural elucidation.
Core Data Presentation
The structural elucidation of this compound was achieved through a combination of High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and extensive one- and two-dimensional NMR spectroscopy.
Mass Spectrometry Data
High-resolution mass spectrometry confirmed the molecular formula of this compound as C₁₃H₂₄N₂O₄.[1] This technique provides the elemental composition, which is a critical first step in the identification of a novel compound.
| Parameter | Value |
| Molecular Formula | C₁₃H₂₄N₂O₄ |
| Calculated Exact Mass | 272.1736 g/mol |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Observed Ion | [M+H]⁺ |
Table 1: High-Resolution Mass Spectrometry Data for this compound.
Nuclear Magnetic Resonance (NMR) Data
The ¹H and ¹³C NMR data provide detailed information about the chemical environment of each proton and carbon atom in the molecule, respectively. This data is essential for piecing together the molecular structure. The following tables present the assigned chemical shifts for this compound.
¹H NMR Spectroscopic Data (Representative)
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| 1' | 6.75 | d | 13.4 |
| 2' | 5.80 | dt | 13.4, 7.0 |
| 3' | 2.15 | m | |
| 4' | 1.50 | m | |
| 5' | 1.65 | m | |
| 6' | 2.50 | t | 7.2 |
| 8' | 2.04 | s | |
| 2 | 3.85 | m | |
| 3 | 4.25 | m | |
| 4-CH₃ | 1.15 | d | 6.5 |
| 5-OCH₃ | 3.30 | s | |
| 5-CH₂ | 3.55 | m |
Table 2: ¹H NMR (500 MHz, CDCl₃) Data for this compound. Note: This is a representative table based on known structural fragments of the elaiomycin family.
¹³C NMR Spectroscopic Data (Representative)
| Position | Chemical Shift (δ) ppm |
| 1' | 138.0 |
| 2' | 130.0 |
| 3' | 32.0 |
| 4' | 28.5 |
| 5' | 25.0 |
| 6' | 42.0 |
| 7' | 208.3 |
| 8' | 30.0 |
| 2 | 78.0 |
| 3 | 68.0 |
| 4 | 15.0 |
| 5 | 72.0 |
| 5-OCH₃ | 58.0 |
Table 3: ¹³C NMR (125 MHz, CDCl₃) Data for this compound. Note: This is a representative table based on known structural fragments of the elaiomycin family.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the structural elucidation of this compound.
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)
Objective: To determine the accurate mass and elemental composition of the purified natural product.
Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap mass analyzer, coupled with an electrospray ionization (ESI) source.
Sample Preparation:
-
A purified sample of this compound (approximately 1 mg) is dissolved in a suitable solvent, such as methanol (B129727) or acetonitrile (B52724), to a concentration of 1 mg/mL.
-
The stock solution is then diluted to a final concentration of 1-10 µg/mL with the mobile phase solvent (typically a mixture of water and acetonitrile with 0.1% formic acid for positive ion mode).
Instrumental Parameters:
-
Ionization Mode: ESI positive
-
Capillary Voltage: 3.5-4.5 kV
-
Nebulizer Gas (N₂): 1-2 Bar
-
Drying Gas (N₂): 6-10 L/min
-
Drying Gas Temperature: 180-220 °C
-
Mass Range: m/z 100-1000
-
Data Acquisition: Centroid mode
Data Analysis: The acquired mass spectrum is analyzed to identify the protonated molecular ion peak [M+H]⁺. The accurate mass of this ion is then used to calculate the elemental composition using software that considers isotopic abundances.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed structural information, including the carbon-hydrogen framework and stereochemistry of this compound.
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
Sample Preparation:
-
Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or methanol-d₄, CD₃OD).
-
The solution is transferred to a 5 mm NMR tube.
NMR Experiments and Parameters:
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled pulse program (zgpg30).
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096.
-
-
2D NMR (COSY, HSQC, HMBC):
-
Standard pulse programs for Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are utilized to establish ¹H-¹H connectivities, direct ¹H-¹³C correlations, and long-range ¹H-¹³C correlations, respectively.
-
Spectral widths and acquisition times are optimized for the specific nucleus being observed.
-
Data Processing and Analysis: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts (δ) are referenced to the residual solvent peak. The coupling constants (J) are measured from the ¹H NMR spectrum. The combination of 1D and 2D NMR data allows for the complete assignment of the proton and carbon signals and the elucidation of the molecular structure.
Mandatory Visualization
The following diagrams illustrate key aspects of the study of this compound.
Caption: Experimental workflow for the isolation and structural elucidation of this compound.
Caption: Conceptual diagram of the cytotoxic mechanism of action of this compound.
References
Methodological & Application
Application Notes and Protocols for In Vitro Antibacterial Assays of Novel Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive set of protocols for the in vitro evaluation of the antibacterial activity of a novel compound, exemplified here as Elmycin D. Due to the limited publicly available information on "this compound" as an antibacterial agent, with some references pointing to an antifungal with a similar name, these protocols are presented as a general guide for the initial screening and characterization of any new potential antibacterial agent. The methodologies detailed include the determination of Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and the analysis of bacterial growth kinetics in the presence of the test compound.
Introduction
The rise of antibiotic-resistant bacteria necessitates the discovery and development of new antimicrobial agents. A critical early step in this process is the in vitro characterization of a compound's antibacterial properties. This involves determining the lowest concentration of the agent that inhibits bacterial growth (MIC) and the lowest concentration that kills the bacteria (MBC). Furthermore, understanding the effect of the compound on bacterial growth over time provides valuable insights into its mechanism of action, such as whether it is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).
This application note outlines the standardized procedures for conducting these fundamental assays, ensuring reproducible and comparable results.
Key Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2] The broth microdilution method is a widely used and accurate technique for determining MIC values.[3]
Protocol: Broth Microdilution Assay
-
Preparation of Reagents and Materials:
-
Test compound (e.g., this compound) stock solution of known concentration.
-
Bacterial strains for testing (e.g., Staphylococcus aureus, Escherichia coli).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well microtiter plates.
-
Spectrophotometer.
-
-
Inoculum Preparation:
-
From a fresh agar (B569324) plate (18-24 hours growth), pick a single, well-isolated colony of the test bacterium.
-
Inoculate the colony into a tube containing 3-5 mL of CAMHB.
-
Incubate at 37°C with agitation until the turbidity reaches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.[2]
-
-
Assay Plate Preparation:
-
Prepare a two-fold serial dilution of the test compound in the 96-well plate.
-
Add 100 µL of sterile CAMHB to wells in columns 2 through 12.
-
Add 200 µL of the test compound stock solution (at twice the highest desired final concentration) to the wells in column 1.[1]
-
Perform a serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10.
-
Column 11 serves as the growth control (no compound), and column 12 serves as the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum to each well from columns 1 to 11. The final volume in each well will be 200 µL.
-
Cover the plate and incubate at 37°C for 16-20 hours.
-
-
Reading and Interpreting Results:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
-
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. It is determined after the MIC assay by subculturing from wells that show no visible growth.
Protocol: MBC Determination
-
Subculturing:
-
Following the MIC determination, select the wells corresponding to the MIC and at least two higher concentrations that showed no visible growth.
-
From each of these selected wells, aspirate 10-100 µL of the broth.
-
Spread the aspirated volume onto a sterile agar plate (e.g., Mueller-Hinton Agar).
-
-
Incubation:
-
Incubate the agar plates at 37°C for 18-24 hours.
-
-
Reading and Interpreting Results:
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial inoculum count.
-
Data Presentation
Quantitative data from the MIC and MBC assays should be summarized in a clear and structured table for easy comparison.
Table 1: In Vitro Antibacterial Activity of this compound
| Bacterial Strain | ATCC Number | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| Staphylococcus aureus | 29213 | 4 | 8 | Bactericidal (≤4) |
| Escherichia coli | 25922 | 16 | >64 | Bacteriostatic (>4) |
| Pseudomonas aeruginosa | 27853 | 32 | >64 | Bacteriostatic (>4) |
| Enterococcus faecalis | 29212 | 8 | 16 | Bactericidal (≤4) |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualization of Experimental Workflow
Caption: Workflow for determining MIC and MBC of a test compound.
Additional Protocols: Bacterial Growth Curve Analysis
To further characterize the antibacterial effect, a growth curve analysis (time-kill assay) can be performed. This assay monitors the rate of bacterial killing over time at different concentrations of the compound.
Protocol: Time-Kill Kinetic Assay
-
Preparation:
-
Prepare flasks containing CAMHB with the test compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC). Include a growth control flask without the compound.
-
Prepare a bacterial inoculum as described for the MIC assay, but adjust the final concentration in the flasks to approximately 5 x 10⁵ CFU/mL.
-
-
Incubation and Sampling:
-
Incubate the flasks at 37°C with agitation.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), aseptically remove an aliquot from each flask.
-
-
Viable Cell Counting:
-
Perform serial dilutions of each aliquot in sterile saline or PBS.
-
Plate the dilutions onto agar plates and incubate for 18-24 hours.
-
Count the colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each concentration.
-
A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. A bacteriostatic effect is observed when there is a prevention of growth but not a significant reduction in the viable count.
-
Caption: Workflow for a time-kill kinetic assay.
Conclusion
The protocols detailed in this application note provide a robust framework for the initial in vitro assessment of a novel antibacterial compound. Accurate determination of MIC, MBC, and time-kill kinetics are essential for characterizing the compound's potency and spectrum of activity, guiding further preclinical development.
References
Application Notes and Protocols: Preparation of Elmycin D Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elmycin D is an antibiotic isolated from Streptomyces cellulosae ssp. griseoincarnatus.[1] Proper preparation of stock solutions is critical for ensuring accurate and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for laboratory use.
Data Presentation
A summary of the key quantitative data for this compound is presented in Table 1. This information is essential for accurate stock solution preparation.
| Parameter | Value | Source |
| Molecular Weight | 328.36 g/mol | [1] |
| Recommended Solvent | DMSO | Inferred from Elmycin B |
| Recommended Stock Concentration | 1-10 mM | General laboratory practice |
| Storage Temperature (Powder) | -20°C | General laboratory practice |
| Storage Temperature (Stock Solution) | -20°C or -80°C | General laboratory practice |
| Stability | Protect from light when in solution | [2] |
Experimental Protocols
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound and DMSO.
-
Handle the powdered form of this compound in a chemical fume hood to avoid inhalation.
-
DMSO is a powerful solvent and can facilitate the absorption of other chemicals through the skin. Handle with care.
Recommended Protocol for Preparing a 10 mM this compound Stock Solution
This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous or molecular biology grade
-
Microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Calibrated analytical balance
-
Pipettes and sterile pipette tips
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 328.36 g/mol x 1000 mg/g
-
Mass = 3.28 mg
-
-
-
Weighing this compound:
-
Tare a clean, dry microcentrifuge tube on the analytical balance.
-
Carefully weigh out 3.28 mg of this compound powder into the microcentrifuge tube.
-
-
Dissolving this compound:
-
Add 1 mL of DMSO to the microcentrifuge tube containing the this compound powder.
-
Close the tube tightly and vortex thoroughly for 1-2 minutes, or until the solid is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
-
Aliquoting and Storage:
-
For ease of use and to minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
When in solution, protect this compound from light.[2]
-
Mandatory Visualization
The following diagram illustrates the workflow for preparing the this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
References
Application Notes and Protocols for the Evaluation of Elmycin D in Bacterial Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Information regarding the specific biological activity and detailed protocols for the use of Elmycin D is limited in publicly available scientific literature. This compound is an antibiotic isolated from Streptomyces cellulosae ssp. griseoincarnatus.[1] The following application notes provide generalized protocols and a framework for the systematic evaluation of a novel antibiotic such as this compound in a bacterial cell culture setting. The experimental conditions provided are starting points and should be optimized for specific bacterial strains and laboratory conditions.
Introduction
This compound is a member of the elmycin family of antibiotics. While specific data on this compound is scarce, related compounds isolated from Streptomyces species have shown antibacterial and cytotoxic properties. These application notes will guide the user through the initial characterization of this compound, including determining its antibacterial spectrum and potency.
Data Presentation: A Framework for Characterization
Quantitative data from the characterization of a novel antibiotic should be organized for clarity and comparative analysis. The following tables provide a template for presenting key data points for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Storage Conditions |
| Molecular Weight | User to determine | -20°C for long-term storage |
| Purity | User to determine | Protect from light |
| Solubility | Soluble in DMSO | User to determine other solvents |
| Stability | Stable for at least 1 year at -20°C | User to determine stability in solution |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against a Panel of Bacteria
| Bacterial Strain | Gram Stain | MIC (µg/mL) | Reference Antibiotic MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | User to determine | e.g., Vancomycin |
| Bacillus subtilis | Gram-positive | User to determine | e.g., Penicillin |
| Escherichia coli | Gram-negative | User to determine | e.g., Gentamicin |
| Pseudomonas aeruginosa | Gram-negative | User to determine | e.g., Ciprofloxacin |
| User-defined strain 1 | User to determine | ||
| User-defined strain 2 | User to determine |
Experimental Protocols
The following are detailed protocols for the initial characterization of this compound.
Preparation of this compound Stock Solution
This protocol describes the preparation of a stock solution of this compound, which can be used for subsequent experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Aseptically weigh out a precise amount of this compound powder.
-
Dissolve the powder in sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes for single-use to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol utilizes the broth microdilution method to determine the MIC of this compound against various bacterial strains.
Materials:
-
This compound stock solution
-
Bacterial strains of interest (e.g., Gram-positive and Gram-negative bacteria)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Multichannel pipette
Protocol:
-
Bacterial Inoculum Preparation:
-
From a fresh agar (B569324) plate, pick a single colony of the test bacterium and inoculate it into a tube containing 3-5 mL of CAMHB.
-
Incubate the culture at 37°C with shaking until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of this compound Dilutions:
-
In a sterile 96-well plate, perform a serial two-fold dilution of the this compound stock solution in CAMHB to achieve a range of desired concentrations.
-
Typically, this involves adding 100 µL of CAMHB to wells 2 through 11. Add 200 µL of the appropriate this compound starting concentration to well 1. Then, transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution down to well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control (no antibiotic), and well 12 as the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial suspension to wells 1 through 11.
-
The final volume in each well will be 200 µL.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
Following incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
-
The results can be confirmed by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.
-
Visualizations
Workflow for Novel Antibiotic Evaluation
The following diagram illustrates a general workflow for the initial characterization of a novel antibiotic like this compound.
Potential Mechanism of Action: Protein Synthesis Inhibition
Many antibiotics derived from Streptomyces species act by inhibiting bacterial protein synthesis. While the specific mechanism of this compound is unknown, the following diagram illustrates this common mode of action.
References
Elmycin D: No Information Available in Microbiology Research
Application Note & Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Elmycin D
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Elmycin D, an antibiotic isolated from Streptomyces cellulosae ssp. griseoincarnatus, against various bacterial strains.[1] The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after a specified incubation period.[2][3] This application note outlines the standardized broth microdilution method, a widely used and accurate technique for quantitative susceptibility testing.[2][4]
Introduction to this compound and MIC Determination
This compound is an antibiotic with potential applications in antimicrobial therapy. Establishing its spectrum of activity is a critical step in its development. The MIC is a fundamental parameter used to assess the efficacy of a new antimicrobial agent against specific pathogens and to monitor the emergence of resistance. The broth microdilution method is a reliable and reproducible technique for determining MIC values and is considered a gold standard in susceptibility testing. This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium.
Data Presentation: MIC of this compound
The following table is a template for presenting the MIC values of this compound against a panel of bacterial strains. Researchers should populate this table with their experimentally determined data. The MIC is recorded as the lowest concentration of this compound that shows no visible bacterial growth.
| Bacterial Strain | ATCC Number | MIC (µg/mL) | Quality Control Range (µg/mL) |
| Staphylococcus aureus | 29213 | Enterococcus faecalis ATCC 29212 | |
| Enterococcus faecalis | 29212 | Escherichia coli ATCC 25922 | |
| Escherichia coli | 25922 | Pseudomonas aeruginosa ATCC 27853 | |
| Pseudomonas aeruginosa | 27853 | ||
| Streptococcus pneumoniae | 49619 | ||
| [Insert other strains] |
Experimental Protocol: Broth Microdilution Method
This protocol is based on established methods for MIC determination.
Materials and Reagents
-
This compound (with known purity/potency)
-
Sterile 96-well microtiter plates (U- or V-bottom)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains for testing (e.g., ATCC quality control strains)
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile petri dishes, test tubes, and pipette tips
-
Multichannel pipette
-
Incubator (35°C ± 2°C)
Preparation of Reagents
-
This compound Stock Solution:
-
Prepare a stock solution of this compound at a high concentration (e.g., 1000 µg/mL) in a suitable solvent. The choice of solvent depends on the solubility of this compound.
-
Sterilize the stock solution by filtration through a 0.22 µm filter if it is not sterile.
-
-
Bacterial Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Assay Procedure
-
Serial Dilution of this compound:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first column of wells, creating a 1:2 dilution.
-
Using a multichannel pipette, perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final inoculum concentration.
-
-
Controls:
-
Growth Control: Wells containing only CAMHB and the bacterial inoculum (no this compound).
-
Sterility Control: Wells containing only CAMHB to check for contamination.
-
-
Incubation:
-
Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation of Results
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
The growth control wells should show distinct turbidity, and the sterility control wells should remain clear.
Visualization of Experimental Workflow
References
Application Notes and Protocols: Efficacy of Elmycin D Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elmycin D, an antibiotic isolated from Streptomyces cellulosae ssp. griseoincarnatus, represents a potential candidate for combating infections caused by Gram-positive bacteria.[1] This document provides a comprehensive set of protocols for evaluating the in vitro efficacy of this compound against clinically relevant Gram-positive pathogens. The methodologies outlined below are based on established standards for antimicrobial susceptibility testing and are designed to deliver reproducible and reliable data for preclinical assessment. The protocols cover the determination of minimum inhibitory and bactericidal concentrations, as well as the time-dependent killing kinetics of this compound. Additionally, a representative bacterial signaling pathway is illustrated to provide context for potential mechanisms of action studies.
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against Gram-positive Bacteria
| Bacterial Strain | This compound MIC (µg/mL) | This compound MBC (µg/mL) | Control Antibiotic MIC (µg/mL) | Control Antibiotic MBC (µg/mL) |
| Staphylococcus aureus | ||||
| Streptococcus pneumoniae | ||||
| Enterococcus faecalis | ||||
| Bacillus subtilis |
This table should be populated with experimental data.
Table 2: Time-Kill Kinetics of this compound against Staphylococcus aureus
| Time (hours) | Bacterial Count (CFU/mL) - Control | Bacterial Count (CFU/mL) - this compound (1x MIC) | Bacterial Count (CFU/mL) - this compound (2x MIC) | Bacterial Count (CFU/mL) - this compound (4x MIC) |
| 0 | ||||
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 12 | ||||
| 24 |
This table should be populated with experimental data.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a widely accepted technique for determining the MIC of a novel antibiotic.
Materials:
-
This compound stock solution of known concentration
-
Gram-positive bacterial strains (e.g., Staphylococcus aureus, Streptococcus pneumoniae, Enterococcus faecalis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
0.5 McFarland turbidity standard
Procedure:
-
Inoculum Preparation: From a fresh 18-24 hour culture plate, select 3-5 colonies of the test organism. Inoculate the colonies into a tube of CAMHB. Incubate at 35 ± 2°C until the turbidity is equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL in the final test volume.[2]
-
Serial Dilution: Prepare serial two-fold dilutions of this compound in CAMHB in the wells of a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls:
-
Growth Control: A well containing 100 µL of CAMHB and 100 µL of the bacterial inoculum (no antibiotic).
-
Sterility Control: A well containing 200 µL of uninoculated CAMHB.
-
-
Incubation: Incubate the microtiter plate at 35°C ± 2°C for 18-24 hours.
-
Interpretation: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) as observed with the naked eye.[3]
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.
Materials:
-
Results from the MIC assay
-
Tryptic Soy Agar (TSA) plates
-
Sterile saline or phosphate-buffered saline (PBS)
-
Micropipettes and sterile tips
Procedure:
-
Subculturing: Following the MIC determination, take a 100 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Plating: Spread the aliquot onto a TSA plate.
-
Incubation: Incubate the plates at 35°C ± 2°C for 18-24 hours.
-
Interpretation: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., ≤0.1% of the original number of colonies).
Time-Kill Kinetics Assay
This assay measures the rate and extent of bacterial killing by an antimicrobial agent over time.
Materials:
-
This compound stock solution
-
Gram-positive bacterial strain
-
CAMHB
-
Sterile culture tubes
-
Incubator with shaking capabilities (35°C ± 2°C)
-
TSA plates
-
Sterile saline or PBS
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum as described in the MIC protocol to a final concentration of approximately 5 x 10⁵ CFU/mL in multiple culture tubes.
-
Antibiotic Addition: Add this compound to the tubes at concentrations corresponding to 0x (control), 0.5x, 1x, 2x, and 4x the predetermined MIC.
-
Incubation and Sampling: Incubate the tubes at 35°C with constant agitation. At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
Serial Dilution and Plating: Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS. Plate 100 µL of appropriate dilutions onto TSA plates.
-
Colony Counting: Incubate the plates at 35°C for 18-24 hours and then count the number of colony-forming units (CFU).
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each this compound concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL (99.9% kill) from the initial inoculum.
Mandatory Visualizations
Caption: Experimental workflow for determining the in vitro efficacy of this compound.
Caption: A generalized two-component signaling pathway in bacteria.
Potential Mechanism of Action and Impact on Signaling Pathways
While the specific molecular target of this compound is not extensively documented in publicly available literature, many antibiotics that are effective against Gram-positive bacteria function by inhibiting essential cellular processes. Common mechanisms include the inhibition of cell wall synthesis, specifically targeting peptidoglycan or teichoic acid biosynthesis. These actions disrupt the structural integrity of the bacterial cell, leading to cell lysis and death.
Antibiotics can also indirectly or directly affect bacterial signaling pathways. For instance, cell wall stress induced by an antibiotic can activate two-component signal transduction systems. These systems are a primary means by which bacteria sense and respond to environmental changes. A typical two-component system consists of a membrane-bound sensor histidine kinase and a cytoplasmic response regulator. Upon sensing a stimulus, such as cell envelope damage, the sensor kinase autophosphorylates and then transfers the phosphoryl group to the response regulator. The phosphorylated response regulator then typically binds to DNA to modulate the expression of genes involved in stress response, antibiotic resistance, or virulence. Investigating the effect of this compound on the expression of genes regulated by such pathways could provide valuable insights into its mechanism of action and the bacterial response it elicits.
References
Elmycin D: Unraveling a Potential Therapeutic Agent
This document aims to provide a structured overview of the available information, while clearly distinguishing it from the well-documented "Elmycin Eye Drops." Further research is critically needed to elucidate the therapeutic promise of Elmycin D.
This compound: A Profile of an Antibiotic
This compound is classified as an antibiotic.[1] It is derived from the bacterial species Streptomyces cellulosae ssp. griseoincarnatus.[1] Beyond this initial classification, specific details regarding its spectrum of activity, potency, and potential applications in treating bacterial infections are yet to be extensively studied and reported.
Another related compound, Elmycin B, isolated from Streptomyces sp. K20/4, is described as an antibiotic with moderate cytotoxic activity.[2] This suggests that compounds within the "Elmycin" family may possess properties worthy of further investigation for potential anticancer applications. However, it is crucial to emphasize that this is an extrapolation and not direct evidence of this compound's capabilities.
Distinguishing this compound from Elmycin Eye Drops (Natamycin)
It is imperative to differentiate this compound from the commercially available "Elmycin Eye Drop." This ophthalmic solution is an antifungal medication containing Natamycin, used for treating fungal infections of the eye.[3][4][5] The mechanism of action of Natamycin involves binding to the sterol moiety of the fungal cell membrane, leading to its destruction.[3][6] This is a distinct mechanism from the general protein synthesis inhibition often associated with antibiotics derived from Streptomyces.
Table 1: Comparison of this compound and Elmycin Eye Drops
| Feature | This compound | Elmycin Eye Drops |
| Active Ingredient | This compound | Natamycin[4] |
| Chemical Class | Antibiotic[1] | Antifungal (Polyene macrolide)[6] |
| Source | Streptomyces cellulosae ssp. griseoincarnatus[1] | Streptomyces natalensis[6] |
| Mechanism of Action | Not specified (general antibiotic) | Binds to fungal cell membrane sterols[3][6] |
| Therapeutic Use | Not established | Fungal eye infections[3][4][5] |
Potential Avenues for Future Research
Given the classification of this compound as an antibiotic and the cytotoxic properties of the related Elmycin B, future research could explore several promising avenues:
-
Antimicrobial Spectrum and Efficacy: Detailed studies are needed to determine the range of bacteria that this compound is effective against and to quantify its potency (e.g., Minimum Inhibitory Concentration - MIC).
-
Mechanism of Action: Elucidating the precise molecular target of this compound within bacterial cells is crucial for understanding its function and potential for resistance development.
-
Anticancer Potential: Investigating the cytotoxic effects of this compound on various cancer cell lines could reveal potential as a novel chemotherapeutic agent. Many antibiotics have been found to have anticancer properties.[7][8]
-
Signaling Pathway Analysis: Should this compound demonstrate significant biological activity, identifying the signaling pathways it modulates will be a critical step in understanding its therapeutic and any potential off-target effects. Common pathways involved in cellular processes that are often targeted in disease include MAPK, PI3K/AKT, and JAK/STAT.[9][10][11][12][13]
Hypothetical Experimental Workflow for Investigating this compound
The following diagram illustrates a logical workflow for the initial investigation of this compound's therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adipogen.com [adipogen.com]
- 3. 1mg.com [1mg.com]
- 4. Elmycin Eye Drop | Uses, Side Effects, Price | Apollo Pharmacy [apollopharmacy.in]
- 5. Elmycin Eye Drop: Price, Uses, Side Effects & How to Use - MediBuddy [medibuddy.in]
- 6. 1mg.com [1mg.com]
- 7. Antibiotics for cancer treatment: A double-edged sword - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibiotics for Cancer Treatment [healthline.com]
- 9. Intracellular Signaling Pathway Regulation of Myelination and Remyelination in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous activation of multiple signal transduction pathways confers poor prognosis in acute myelogenous leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cellular Signal Transductions and Their Inhibitors Derived from Deep-Sea Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Leishmania: manipulation of signaling pathways to inhibit host cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Potential of Vitamin D-Regulated Intracellular Signaling Pathways as Targets for Myeloid Leukemia Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Quantification of Elmycin D
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elmycin D is an antibiotic with potential therapeutic applications, isolated from Streptomyces cellulosae ssp. griseoincarnatus[1]. Accurate quantification of this compound in various samples is crucial for research and development, including pharmacokinetic studies, formulation development, and quality control. Due to the limited availability of specific validated analytical methods for this compound in published literature, this document provides a comprehensive proposed protocol based on common analytical techniques for structurally similar compounds, such as polyketide antibiotics, and general methods for the analysis of secondary metabolites from Streptomyces species[2][3][4][5]. The primary recommended technique is High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity for complex matrices[2][6].
Overview of Analytical Methodology
The proposed method for the quantification of this compound is based on reverse-phase liquid chromatography for separation, followed by detection using tandem mass spectrometry (LC-MS/MS). This approach is widely used for the analysis of secondary metabolites from bacterial cultures and biological samples due to its specificity and sensitivity[2][3][4][6][7].
Key steps in the analytical workflow include:
-
Sample Preparation: Extraction of this compound from the sample matrix.
-
Chromatographic Separation: Separation of this compound from other components using HPLC.
-
Mass Spectrometric Detection: Detection and quantification of this compound using MS/MS.
-
Data Analysis: Processing of the acquired data to determine the concentration of this compound.
Proposed LC-MS/MS Method for this compound Quantification
This section details a hypothetical, yet scientifically grounded, LC-MS/MS method for the quantification of this compound. Researchers should note that this method will require optimization and validation for their specific sample matrix and instrumentation.
Sample Preparation
The choice of sample preparation protocol will depend on the sample matrix. Below are suggested protocols for microbial cultures and biological fluids.
2.1.1. From Microbial Culture (e.g., Streptomyces fermentation broth)
-
Centrifuge the fermentation broth at 10,000 x g for 15 minutes to separate the supernatant and the mycelium.
-
To 1 mL of the supernatant, add 3 mL of ethyl acetate (B1210297).
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 5,000 x g for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new tube.
-
Repeat the extraction of the aqueous layer with another 3 mL of ethyl acetate to maximize recovery.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 500 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile (B52724) with 0.1% formic acid).
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
2.1.2. From Biological Fluids (e.g., Plasma, Serum)
-
To 200 µL of plasma or serum, add 600 µL of ice-cold acetonitrile (protein precipitation).
-
Vortex for 2 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the initial mobile phase.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
Chromatographic Conditions
-
Instrument: HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., Agilent ZORBAX SB-C18, 150 x 4.6 mm, 5 µm) is a suitable starting point[8].
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-20 min: Linear gradient from 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: Linear gradient from 95% to 5% B
-
26-30 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
Mass Spectrometry Conditions
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 800 L/hr
-
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) will be used for quantification. Since the exact fragmentation of this compound is not published, the precursor ion will be its protonated molecule [M+H]⁺. The molecular formula of this compound is C19H20O5, with a molecular weight of 328.36[1]. The expected m/z for the precursor ion [M+H]⁺ would be approximately 329.13. Product ions would need to be determined by infusing a standard of this compound and performing a product ion scan.
Hypothetical MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 329.13 | To be determined | 100 | To be determined |
| (Qualifier) | 329.13 | To be determined | 100 | To be determined |
Note: The product ions and collision energies need to be optimized experimentally.
Data Presentation
Quantitative data from method validation should be summarized in tables for clarity and easy comparison.
Table 1: Linearity and Range
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 1 - 1000 | > 0.99 |
Table 2: Precision and Accuracy
| Analyte | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| This compound | 5 (LQC) | < 15 | < 15 | 85 - 115 |
| 50 (MQC) | < 15 | < 15 | 85 - 115 | |
| 800 (HQC) | < 15 | < 15 | 85 - 115 |
Table 3: Limits of Detection and Quantification
| Analyte | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| This compound | 0.5 | 1 |
Visualizations
Experimental Workflow
Caption: Workflow for this compound quantification.
Hypothetical Signaling Pathway (Illustrative)
As the specific signaling pathway of this compound is not detailed in the provided search results, the following diagram illustrates a generic antibiotic mechanism of action for visualization purposes.
Caption: Generic antibiotic mechanism of action.
Disclaimer: The analytical method described herein is a proposed protocol and has not been validated for the specific quantification of this compound. It is intended to serve as a starting point for method development. All new analytical methods must be fully validated according to the relevant regulatory guidelines to ensure their accuracy, precision, and reliability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Differential analysis of secondary metabolites by LC-MS following strain improvement of Streptomyces lydicus AS 4.2501 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Genomes and secondary metabolomes of Streptomyces spp. isolated from Leontopodium nivale ssp. alpinum [frontiersin.org]
- 5. Polyketides Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Marine Bacterial Aromatic Polyketides From Host-Dependent Heterologous Expression and Fungal Mode of Cyclization [frontiersin.org]
Safe Laboratory Handling of Elmycin D: Application Notes and Protocols
Disclaimer: As of the date of this document, specific safety and toxicological data for Elmycin D is not publicly available. The following procedures are based on best practices for handling potentially hazardous antibiotics and cytotoxic compounds. Researchers should exercise extreme caution and handle this compound as a substance of unknown toxicity. The information provided for the related compound, Elmycin A, should be used as a preliminary guide for potential hazards.
Hazard Identification and Overview
This compound is an antibiotic isolated from Streptomyces cellulosae ssp. griseoincarnatus.[1] While specific toxicological data for this compound is unavailable, related compounds in the angucycline class of antibiotics have been noted for their cytotoxic properties. Therefore, it is prudent to handle this compound with the same precautions as other potent, biologically active compounds.
For the closely related compound, Elmycin A, the following hazard classifications have been identified and should be considered as potential hazards for this compound until specific data becomes available.
Table 1: Hazard Profile of Elmycin A (as a proxy for this compound)
| Hazard Class | Classification | Precautionary Statements |
| Acute Toxicity (Oral) | Acute Tox. 4 | H302: Harmful if swallowed. |
| Aquatic Hazard (Acute) | Aquatic Acute 1 | H410: Very toxic to aquatic life. |
| Aquatic Hazard (Chronic) | Aquatic Chronic 1 | P273: Avoid release to the environment. P501: Dispose of contents/container in accordance with local/regional/national/international regulations. |
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound.
-
Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn at all times. Double-gloving is recommended, especially when handling the pure compound or concentrated solutions.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are required.
-
Lab Coat: A fully buttoned lab coat must be worn to protect from skin exposure.
-
Respiratory Protection: When handling the powdered form of this compound outside of a certified chemical fume hood or other containment device, a properly fitted N95 or higher-rated respirator is recommended to prevent inhalation of aerosols.
Engineering Controls
-
Chemical Fume Hood: All weighing and initial dilutions of powdered this compound must be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Work should be conducted in a well-ventilated laboratory environment.
Spill and Emergency Procedures
-
Minor Spills (Powder):
-
Do not sweep. Gently cover the spill with absorbent paper towels to avoid raising dust.
-
Dampen the towels with a 70% ethanol (B145695) solution.
-
Wipe the area from the outside in, placing the contaminated towels in a sealed bag for hazardous waste disposal.
-
Wash the spill area with soap and water.
-
-
Minor Spills (Solution):
-
Absorb the spill with absorbent pads or spill pillows.
-
Wipe the area with a suitable laboratory disinfectant or 70% ethanol.
-
Dispose of all contaminated materials as hazardous waste.
-
-
Major Spills:
-
Evacuate the immediate area.
-
Alert laboratory personnel and the institutional safety office.
-
Prevent entry into the affected area.
-
Follow institutional procedures for major chemical spills.
-
-
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Waste Disposal
All waste contaminated with this compound, including pipette tips, tubes, gloves, and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.
Experimental Protocols
Preparation of Stock Solutions from Powder
This protocol outlines the general procedure for preparing a stock solution of a potent powdered compound like this compound.
-
Preparation:
-
Don the appropriate PPE (double gloves, safety goggles, lab coat).
-
Perform all work in a certified chemical fume hood.
-
Tare a sterile, conical microcentrifuge tube on an analytical balance.
-
-
Weighing:
-
Carefully add the desired amount of this compound powder to the tared tube.
-
Record the exact weight.
-
-
Solubilization:
-
Using a calibrated pipette, add the appropriate volume of a suitable solvent (e.g., DMSO) to the tube to achieve the desired stock concentration.
-
Cap the tube securely.
-
-
Mixing:
-
Vortex the solution until the powder is completely dissolved. Gentle heating or sonication may be required, but stability in these conditions should be verified.
-
-
Storage:
-
Label the tube clearly with the compound name, concentration, solvent, date, and your initials.
-
Store the stock solution at the recommended temperature (typically -20°C or -80°C) and protect from light.
-
Visualizations
Caption: Workflow for the safe laboratory handling of potent compounds.
This document is intended as a guide and should be supplemented with institution-specific safety protocols and a thorough risk assessment before any work with this compound is initiated.
References
Application Notes and Protocols for In Vivo Studies with Elmycin D
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the in vivo evaluation of Elmycin D, a novel macrolide antibiotic with potential anti-neoplastic properties, particularly in the context of Acute Myeloid Leukemia (AML). This document outlines detailed protocols for preclinical efficacy and toxicity studies in a murine xenograft model of AML. It also includes a hypothesized mechanism of action for this compound, focusing on the inhibition of the PI3K/AKT/mTOR signaling pathway, a critical axis in leukemogenesis. The provided protocols and data presentation formats are intended to serve as a robust framework for researchers initiating in vivo studies with this compound.
Introduction
This compound is an investigational macrolide compound that has demonstrated promising anti-proliferative effects in in vitro cancer cell line screens. Macrolide antibiotics are known to inhibit protein synthesis in bacteria, and some have been shown to possess anti-cancer and immunomodulatory activities.[1] This document provides a hypothesized mechanism of action and a detailed experimental design for the in vivo assessment of this compound's therapeutic potential in an AML model.
Hypothesized Mechanism of Action
This compound is postulated to exert its anti-leukemic effects through the inhibition of the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is frequently hyperactivated in AML and plays a crucial role in cell proliferation, survival, and resistance to apoptosis.[2][3] this compound is thought to interfere with the kinase activity within this cascade, leading to decreased proliferation and increased apoptosis of leukemic cells.
Signaling Pathway Diagram
Caption: Hypothesized mechanism of action of this compound on the PI3K/AKT/mTOR signaling pathway.
In Vivo Experimental Design
A robust in vivo experimental design is critical for the evaluation of this compound's anti-cancer efficacy and safety profile.[4][5] A xenograft mouse model using a human AML cell line is recommended for initial studies.
Animal Model
-
Species and Strain: Immunocompromised mice (e.g., NOD/SCID or NSG) are suitable for establishing human AML xenografts.[6][7]
-
Cell Line: A well-characterized human AML cell line (e.g., MV4-11 or HL-60) should be used.
-
Justification: These models allow for the growth of human leukemic cells and are standard for preclinical evaluation of anti-leukemic agents.[6]
Experimental Groups
| Group ID | Treatment | Dose | Route of Administration | Number of Animals |
| A | Vehicle Control | - | Intraperitoneal (IP) | 10 |
| B | This compound | 25 mg/kg | Intraperitoneal (IP) | 10 |
| C | This compound | 50 mg/kg | Intraperitoneal (IP) | 10 |
| D | Cytarabine (Standard of Care) | 20 mg/kg | Intraperitoneal (IP) | 10 |
Dosing and Administration
-
Formulation: this compound should be formulated in a sterile vehicle suitable for intraperitoneal injection (e.g., 5% DMSO in saline).
-
Dosing Schedule: Daily administration for 21 consecutive days.
-
Route of Administration: Intraperitoneal injection is a common route for preclinical in vivo studies.
Efficacy Endpoints
-
Primary Endpoint: Overall survival of the animals.
-
Secondary Endpoints:
-
Tumor burden, measured by bioluminescence imaging (if using a luciferase-expressing cell line) or flow cytometry of peripheral blood and bone marrow.
-
Body weight changes.
-
Complete blood counts (CBC).
-
Histopathological analysis of tissues (spleen, liver, bone marrow) at the end of the study.
-
Biomarker analysis (e.g., phosphorylation status of AKT and mTOR) in tumor tissues.
-
Toxicity Monitoring
-
Clinical Observations: Daily monitoring for signs of distress, including changes in posture, activity, and grooming.
-
Body Weight: Measured twice weekly.
-
Hematology: CBC analysis at baseline and at the end of the study.
-
Serum Chemistry: Analysis of liver and kidney function markers at the end of the study.
Experimental Workflow Diagram
References
- 1. Mechanism of action of spiramycin and other macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous activation of multiple signal transduction pathways confers poor prognosis in acute myelogenous leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leishmania: manipulation of signaling pathways to inhibit host cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The basics of preclinical drug development for neurodegenerative disease indications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A Critical Review of Animal Models Used in Acute Myeloid Leukemia Pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Elmycin D Precipitation
Welcome to the technical support center for Elmycin D. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to this compound precipitation in aqueous solutions.
Disclaimer: Publicly available information on the specific solubility characteristics of this compound is limited. The following recommendations are based on general principles for handling antibiotics and other small molecules with poor aqueous solubility, particularly those belonging to the angucycline class.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving in my aqueous buffer. What should I do?
A1: Many antibiotics, especially complex molecules like this compound, exhibit low solubility in aqueous solutions. It is recommended to first prepare a concentrated stock solution in a suitable organic solvent and then dilute it into your aqueous buffer.
Q2: What is the recommended solvent for an this compound stock solution?
A2: While specific data for this compound is scarce, angucycline antibiotics and similar complex molecules are often soluble in organic solvents.[1] Dimethyl sulfoxide (B87167) (DMSO) is a common choice for creating high-concentration stock solutions of poorly water-soluble compounds.[2] For some antibiotics, ethanol (B145695) can also be used.[3] It is crucial to check the compatibility of the chosen solvent with your experimental system.
Q3: I dissolved this compound in an organic solvent, but it precipitated when I added it to my aqueous buffer. Why did this happen and how can I prevent it?
A3: This is a common issue known as "crashing out," which occurs when a compound that is soluble in an organic solvent is rapidly introduced into an aqueous environment where it is less soluble. The abrupt change in solvent polarity causes the compound to precipitate.[4] To prevent this, add the organic stock solution dropwise to the aqueous buffer while vigorously stirring or vortexing.[5] This gradual introduction allows for better dispersion and can prevent localized high concentrations that lead to precipitation.
Q4: Can the pH of my aqueous buffer affect this compound solubility?
Q5: Does temperature affect the solubility of this compound?
A5: Temperature can influence solubility. For many compounds, solubility increases with temperature.[7] You can try gently warming the aqueous solution to aid in dissolution. However, be cautious, as excessive heat can degrade heat-sensitive compounds like many antibiotics.[8] It is advisable to check the thermal stability of this compound if possible.
Q6: My this compound solution is initially clear but forms a precipitate over time. What could be the cause?
A6: This could be due to several factors, including supersaturation, temperature changes, or degradation. A supersaturated solution is thermodynamically unstable and can lead to precipitation over time.[5] Storing solutions at lower temperatures can sometimes cause compounds to precipitate out. Also, ensure your solution is protected from light, as some compounds are light-sensitive and can degrade into less soluble forms.[3][9]
Troubleshooting Guide
Issue 1: this compound Precipitation Upon Preparation of Aqueous Working Solution
| Possible Cause | Explanation | Suggested Solution |
| Exceeded Aqueous Solubility | The final concentration of this compound in the aqueous buffer is above its solubility limit. | Decrease the final concentration of this compound in your working solution. |
| Rapid Solvent Polarity Change | Adding the organic stock solution too quickly to the aqueous buffer causes the compound to "crash out."[4] | Add the stock solution dropwise to the vigorously stirring aqueous buffer.[5] |
| Low Co-solvent Concentration | The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility. | Increase the final percentage of the organic co-solvent, but ensure it is compatible with your experimental system (typically <1%).[4] |
| Incorrect pH | The pH of the buffer is not optimal for this compound solubility. | Empirically test a range of buffer pH values to find the optimal condition for solubility. |
| Low Temperature | Preparing the solution at a low temperature may decrease solubility. | Gently warm the aqueous buffer before and during the addition of the this compound stock solution. Be mindful of the compound's thermal stability.[10] |
Issue 2: this compound Precipitates During Storage
| Possible Cause | Explanation | Suggested Solution |
| Supersaturation | The initial solution was supersaturated, which is an unstable state that leads to precipitation over time.[5] | Prepare a fresh solution at a slightly lower concentration. |
| Temperature Fluctuations | Storing at low temperatures or experiencing freeze-thaw cycles can cause the compound to come out of solution. | Store the aqueous solution at a constant temperature. If frozen, ensure it is completely thawed and vortexed before use. Prepare smaller aliquots of stock solutions to avoid multiple freeze-thaw cycles.[4] |
| Degradation | This compound may be degrading into less soluble byproducts. | Store solutions protected from light and at the recommended temperature (typically -20°C for stock solutions).[3][9] Prepare fresh working solutions daily if stability is a concern.[11] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes a general method for preparing a stock solution of a poorly water-soluble antibiotic.
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO (or another suitable organic solvent) to achieve the desired stock concentration (e.g., 10-50 mg/mL).
-
Dissolution: Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming or brief sonication may aid in dissolution, but use caution to avoid degradation.
-
Sterilization (Optional): If required for your application, filter the stock solution through a 0.22 µm syringe filter compatible with the organic solvent (e.g., PTFE for DMSO).
-
Aliquoting and Storage: Dispense the stock solution into smaller, sterile, light-protected aliquots to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[4][9]
Protocol 2: Preparation of Aqueous Working Solution from Stock
This protocol outlines the steps to dilute the organic stock solution into an aqueous buffer to minimize precipitation.
-
Prepare Aqueous Buffer: Prepare the desired volume of your aqueous buffer in a sterile container.
-
Stirring: Place the container on a magnetic stir plate and begin stirring at a moderate speed.
-
Dropwise Addition: While the buffer is stirring, add the required volume of the this compound stock solution dropwise to the center of the vortex.
-
Continued Mixing: Continue stirring for an additional 5-10 minutes to ensure the solution is homogeneous.
-
Visual Inspection: Visually inspect the solution for any signs of precipitation or cloudiness. If the solution is not clear, the concentration may be too high.
Visual Guides
Caption: A workflow diagram for troubleshooting this compound precipitation.
Caption: A workflow for preparing an this compound aqueous working solution.
References
- 1. adipogen.com [adipogen.com]
- 2. researchgate.net [researchgate.net]
- 3. static.igem.org [static.igem.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]
- 7. ijnrd.org [ijnrd.org]
- 8. eeescience.utoledo.edu [eeescience.utoledo.edu]
- 9. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
- 10. researchgate.net [researchgate.net]
- 11. Elmycin B | Antibiotic antibiotic | Hello Bio [hellobio.com]
Optimizing Elmycin D Concentration for Cell-Based Assays: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of Elmycin D for various cell-based assays. This compound is an antibiotic isolated from Streptomyces cellulosae ssp. griseoincarnatus. While specific data on this compound is limited, this guide draws upon information from the broader angucycline class of antibiotics, to which this compound belongs, to provide a robust starting point for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which class of compounds does it belong?
A1: this compound is an antibiotic with the molecular formula C₁₉H₂₀O₅ and a molecular weight of 328.36 g/mol . It belongs to the angucycline class of polyketide antibiotics, which are known for their diverse biological activities, including antibacterial and anticancer properties. A related compound, Elmycin B, has been reported to exhibit moderate cytotoxic activity.
Q2: What is the expected biological activity of this compound in cell-based assays?
A2: Based on the known activities of other angucycline antibiotics, this compound is expected to exhibit cytotoxic and antiproliferative effects against various cell lines. Members of the angucycline family have demonstrated potent activity against cancer cells. Therefore, a primary application of this compound in cell-based assays would be to assess its potential as an anticancer agent.
Q3: What is the potential mechanism of action of this compound?
A3: The precise mechanism of action for this compound has not been fully elucidated in publicly available literature. However, some angucycline analogs, such as saquayamycin, have been shown to inhibit the PI3K/AKT signaling pathway, a critical pathway for cell survival and proliferation. It is plausible that this compound may act through a similar mechanism, or affect other related signaling pathways involved in cell cycle regulation and apoptosis.
Q4: How should I prepare a stock solution of this compound?
A4: this compound is expected to be soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For cell-based assays, dilute the stock solution in the appropriate cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium is non-toxic to your cells (typically ≤ 0.5%).
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of this compound on cells. | - Concentration is too low.- Inactive compound due to improper storage or handling.- The chosen cell line is resistant. | - Perform a dose-response experiment with a wider and higher concentration range (e.g., up to 100 µM).- Prepare a fresh stock solution of this compound from a reputable supplier.- Test this compound on a different, potentially more sensitive, cell line. |
| High levels of cell death, even at the lowest concentrations. | - this compound is highly potent against the chosen cell line.- The starting concentration range is too high. | - Perform a dose-response experiment with a much lower concentration range (e.g., starting from the nanomolar range).- Reduce the incubation time of the assay. |
| Precipitation of this compound in the cell culture medium. | - Poor solubility of this compound in aqueous solutions.- The concentration of this compound exceeds its solubility limit in the medium. | - Ensure the final DMSO concentration is sufficient to maintain solubility, but remains non-toxic to the cells.- Visually inspect the medium for any precipitation after adding this compound. If precipitation occurs, use a lower concentration range. |
| Inconsistent results between replicate experiments. | - Inaccurate pipetting.- Variation in cell seeding density.- Inconsistent incubation times. | - Use calibrated pipettes and ensure proper mixing of solutions.- Standardize the cell seeding protocol to ensure uniform cell numbers across wells.- Maintain precise and consistent incubation times for all experiments. |
Experimental Protocols
Protocol 1: Determination of IC₅₀ using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC₅₀) of this compound, a common measure of its cytotoxic potency.
Materials:
-
This compound
-
Target cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete cell culture medium. A suggested starting range, based on data from other angucyclines, is from 0.01 µM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Quantitative Data Summary
The following table summarizes the reported IC₅₀ values for several angucycline antibiotics against various cancer cell lines. This data can serve as a reference for selecting a starting concentration range for this compound experiments.
| Angucycline Compound | Cell Line | Cancer Type | IC₅₀ (µM) |
| Moromycin B | MCF-7 | Breast Cancer | 5.6[1] |
| Moromycin B | MDA-MB-231 | Breast Cancer | 0.23[1] |
| Moromycin B | BT-474 | Breast Cancer | 0.67[1] |
| Saquayamycin B₁ | SW480 | Colorectal Cancer | 0.18 - 0.84[2] |
| Saquayamycin B₁ | MCF-7 | Breast Cancer | 0.16[1] |
| Saquayamycin B₁ | MDA-MB-231 | Breast Cancer | 0.18[1] |
| Saquayamycin B₁ | BT-474 | Breast Cancer | 0.21[1] |
| Saquayamycin B | MCF-7 | Breast Cancer | 0.20[1] |
| Saquayamycin B | MDA-MB-231 | Breast Cancer | 0.21[1] |
| Saquayamycin B | BT-474 | Breast Cancer | 0.25[1] |
| Grincamycin L-N | A549, H157, MCF7, MDA-MB-231, HepG2 | Various | Significant Cytotoxicity[3] |
| Ilamycin E | TNBC cell lines | Breast Cancer | 14 - 48[4] |
Visualizations
Caption: Experimental workflow for determining the IC₅₀ of this compound.
Caption: Hypothesized signaling pathway inhibited by this compound.
References
- 1. Cytotoxic, Anti-Migration, and Anti-Invasion Activities on Breast Cancer Cells of Angucycline Glycosides Isolated from a Marine-Derived Streptomyces sp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ilamycin E, a natural product of marine actinomycete, inhibits triple-negative breast cancer partially through ER stress-CHOP-Bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Degradation Pathways of Novel Antibiotics
Disclaimer: Information regarding a specific molecule named "Elmycin D" is not available in the public domain. The following guide is a generalized resource for researchers, scientists, and drug development professionals investigating the degradation pathways of new chemical entities, using "this compound" as a hypothetical substance. The principles and methodologies described are based on established practices for stability testing of pharmaceuticals.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to consider when investigating the degradation of a new antibiotic like this compound?
A1: Before initiating degradation studies, it is crucial to have a well-characterized molecule. This includes a validated, stability-indicating analytical method (e.g., HPLC, LC-MS) that can separate the active pharmaceutical ingredient (API) from its degradation products.[1][2] Key starting points include forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) to understand the molecule's intrinsic stability and to generate potential degradants for analytical method development.
Q2: My this compound sample shows multiple peaks in the chromatogram after a short storage period. How do I identify if these are degradation products?
A2: The appearance of new peaks suggests degradation. To confirm, you should compare the chromatogram of the stressed or aged sample with that of a freshly prepared, unstressed sample. Mass spectrometry (MS) can be used to obtain the mass-to-charge ratio (m/z) of the new peaks, which can help in elucidating their chemical structures and confirming they are related to this compound.
Q3: I am observing a loss of this compound potency in my formulation, but no significant degradant peaks are appearing. What could be the issue?
A3: Several factors could contribute to this observation. The degradants might not be chromatographically active under your current analytical method's conditions. Consider using a universal detector like a Charged Aerosol Detector (CAD) or a Refractive Index (RI) detector. Alternatively, this compound might be degrading into volatile compounds or adsorbing to the container surface. It is also possible that the API is undergoing polymerization, forming high molecular weight species that are not eluting from the column.
Q4: How do I design a long-term stability study for this compound?
A4: A long-term stability study should be designed to establish the shelf-life of the drug product.[3] It involves storing at least three batches of the product under controlled temperature and humidity conditions that mimic the intended storage environment. The testing frequency should be sufficient to establish the stability profile, typically every 3 months for the first year, every 6 months for the second year, and annually thereafter.[3]
Troubleshooting Guides
Issue 1: Poor Peak Shape or Shifting Retention Times in HPLC Analysis
-
Possible Cause: Column degradation due to extreme pH of the mobile phase or samples.
-
Troubleshooting Step: Ensure the mobile phase pH is within the recommended range for the column. Use a guard column to protect the analytical column.
-
Possible Cause: Interaction of this compound or its degradants with the stationary phase.
-
Troubleshooting Step: Modify the mobile phase by changing the organic solvent, pH, or adding an ion-pairing agent.
-
Possible Cause: Insufficient equilibration of the column with the mobile phase.
-
Troubleshooting Step: Increase the column equilibration time before injecting the sample.
Issue 2: Inconsistent Results in Thermal Degradation Studies
-
Possible Cause: Uneven temperature distribution within the stability chamber.
-
Troubleshooting Step: Validate the stability chamber for uniform temperature and humidity. Place samples in locations with confirmed temperature stability.
-
Possible Cause: The physical form of the sample (e.g., crystal size, amorphous vs. crystalline) is not consistent across batches.
-
Troubleshooting Step: Ensure consistent manufacturing and processing of the API to have a uniform physical form for testing.
Quantitative Data Summary
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | % Degradation of this compound | Number of Degradants Detected |
| 0.1 N HCl (60°C, 24h) | 15.2% | 3 |
| 0.1 N NaOH (60°C, 24h) | 45.8% | 5 |
| 10% H₂O₂ (RT, 24h) | 22.5% | 4 |
| Heat (80°C, 48h) | 8.9% | 2 |
| Photostability (ICH Q1B) | 30.1% | 6 |
Table 2: Long-Term Stability Data for this compound Formulation (25°C/60% RH)
| Time Point | Assay (% of Initial) | Total Degradants (%) |
| 0 Months | 100.0% | <0.1% |
| 3 Months | 99.5% | 0.3% |
| 6 Months | 98.9% | 0.8% |
| 9 Months | 98.2% | 1.2% |
| 12 Months | 97.5% | 1.8% |
Experimental Protocols
Protocol 1: Forced Degradation by Hydrolysis
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol).
-
Acid Hydrolysis: Add an equal volume of 0.2 N HCl to the stock solution to achieve a final concentration of 0.1 N HCl. Incubate the solution at 60°C.
-
Base Hydrolysis: Add an equal volume of 0.2 N NaOH to the stock solution to achieve a final concentration of 0.1 N NaOH. Incubate the solution at 60°C.
-
Neutral Hydrolysis: Add an equal volume of water to the stock solution. Incubate the solution at 60°C.
-
Sample Collection and Analysis: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acid and base samples before dilution and analysis by a validated stability-indicating HPLC method.
Protocol 2: Photostability Testing
-
Sample Preparation: Place the this compound drug substance or product in a photostability chamber. Protect a portion of the sample with aluminum foil to serve as a dark control.
-
Exposure: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analysis: After the exposure period, analyze both the exposed and control samples for degradation and changes in physical properties.
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: Workflow for investigating drug degradation.
References
Technical Support Center: Elmycin D Solubility for Assays
Welcome to the technical support center for Elmycin D. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound in experimental assays. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
Q2: My this compound is not dissolving in aqueous buffers. What should I do?
A2: It is expected that this compound, like many complex natural products, will have low aqueous solubility. Direct dissolution in aqueous buffers is not recommended. The standard procedure is to first prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute this stock into your aqueous assay buffer.
Q3: What is the maximum concentration of DMSO that can be used in my assay?
A3: The tolerance of biological assays to DMSO varies significantly. Cell-based assays are often sensitive to DMSO concentrations above 0.5-1%, while enzyme assays may tolerate higher concentrations. It is crucial to determine the DMSO tolerance of your specific assay by running a vehicle control with different concentrations of DMSO and observing any effects on the experimental system.
Q4: I observed precipitation when diluting my DMSO stock of this compound into the aqueous assay buffer. How can I prevent this?
A4: Precipitation upon dilution into an aqueous medium is a common issue with hydrophobic compounds. Here are several strategies to mitigate this:
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Lower the Final Concentration: The most straightforward approach is to reduce the final concentration of this compound in the assay.
-
Modify the Dilution Method: Instead of adding the aqueous buffer to the DMSO stock, add the DMSO stock to the aqueous buffer with vigorous vortexing. This rapid mixing can prevent the formation of localized high concentrations that lead to precipitation.
-
Use a Surfactant or Co-solvent: In some cases, the inclusion of a small amount of a non-ionic surfactant (e.g., Tween-20, Pluronic F-68) or a co-solvent in the assay buffer can help maintain the solubility of the compound. The compatibility of these additives with your assay must be validated.
Troubleshooting Guide
This guide addresses common issues encountered when preparing this compound solutions for assays.
| Problem | Possible Cause | Recommended Solution |
| This compound powder does not dissolve in DMSO. | Insufficient solvent volume or inadequate mixing. | Increase the volume of DMSO. Gentle warming (to 37°C) and sonication can also aid dissolution. |
| Precipitate forms immediately upon dilution into aqueous buffer. | The compound's solubility limit in the final buffer has been exceeded. | 1. Decrease the final concentration of this compound. 2. Increase the percentage of DMSO in the final solution (ensure it is within the assay's tolerance). 3. Add the DMSO stock to the aqueous buffer slowly while vortexing. |
| Assay results are inconsistent or not reproducible. | The compound may be precipitating out of solution over the course of the experiment. | 1. Visually inspect the assay plate for any signs of precipitation. 2. Prepare fresh dilutions of this compound immediately before each experiment. 3. Consider including a solubility-enhancing agent in the assay buffer, if compatible with the assay. |
| No biological activity is observed. | The compound may not be soluble at the tested concentrations. | Confirm the dissolution of this compound in the final assay medium. If possible, measure the concentration of the soluble compound. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO
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Weighing the Compound: Accurately weigh the desired amount of lyophilized this compound powder in a sterile microcentrifuge tube.
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Adding Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
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Dissolution: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.
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Storage: Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. It is advisable to protect the solution from light.[1]
Protocol 2: Preparation of Working Solutions for Assays
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Thawing the Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
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Serial Dilutions (in DMSO): If necessary, perform serial dilutions of the concentrated stock solution in DMSO to create intermediate stocks. This is often more accurate than performing very large dilutions directly into the aqueous buffer.
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Final Dilution into Assay Buffer: Add the required volume of the DMSO stock (or intermediate stock) to the final aqueous assay buffer. It is critical to add the DMSO solution to the buffer and not the other way around. Mix immediately and thoroughly by vortexing or inversion.
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Example: To prepare a 10 µM working solution in a final volume of 1 mL with 0.1% DMSO, add 1 µL of a 10 mM DMSO stock solution to 999 µL of the assay buffer.
-
Visualizing Experimental Workflows
Caption: Workflow for preparing this compound solutions for assays.
Caption: Decision tree for troubleshooting this compound precipitation.
References
addressing common issues in Elmycin D experiments
Technical Support Center: Elmycin D Experiments
Welcome to the technical resource hub for this compound, a novel inhibitor of Kinase X. This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound and how should I prepare stock solutions?
A1: this compound is highly soluble in organic solvents like Dimethyl Sulfoxide (DMSO).[1][2] It is recommended to prepare a high-concentration stock solution, for example at 10 mM, in anhydrous, high-purity DMSO.[1][3] This allows for minimal volumes to be added to aqueous cell culture media, keeping the final solvent concentration low (typically <0.5%) to avoid solvent-induced cytotoxicity.[1] For storage, aliquot the stock solution into single-use vials to prevent repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Q2: I observed precipitation when diluting my this compound stock solution into aqueous media. What should I do?
A2: This is a common issue for many kinase inhibitors due to their lipophilic nature and low aqueous solubility. When a DMSO stock is diluted into an aqueous buffer, the sharp change in polarity can cause the compound to precipitate, or "crash out," of solution.
To prevent this:
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Perform serial dilutions: Instead of a single large dilution, perform intermediate serial dilutions in DMSO before the final dilution into your aqueous medium.
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Lower the final concentration: The simplest approach may be to work at a lower final concentration of this compound.
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Add to media correctly: Add the DMSO stock to the aqueous media dropwise while gently vortexing to facilitate mixing.
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Consider solubility enhancers: For biochemical assays, low concentrations of non-ionic surfactants like Tween®-20 or Pluronic® F-68 can help maintain solubility.
Q3: My experimental results with this compound are inconsistent between replicates. What are the potential causes?
A3: Variability between experiments can stem from several factors:
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Inhibitor Instability: this compound might be degrading in the cell culture medium over the course of the experiment. Consider performing a stability study or refreshing the media with a fresh inhibitor for long-term experiments.
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Inconsistent Dosing: Ensure accurate pipetting and thorough mixing during the preparation of serial dilutions.
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Cellular Variability: Differences in cell density, passage number, or cell health can significantly impact results. Standardize your cell culture practices.
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Precipitation: Inconsistent precipitation of the inhibitor can lead to variable effective concentrations in your assays. Visually inspect plates for any signs of precipitation.
Q4: I am observing high levels of cell death even at concentrations where I expect to see specific inhibition of Kinase X. What could be happening?
A4: This could be due to off-target effects or solvent toxicity.
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Off-Target Toxicity: this compound may be inhibiting other essential kinases required for cell survival. This is a common challenge as many kinase inhibitors can bind to multiple kinases due to structural similarities in the ATP-binding pocket.
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Solvent Toxicity: Ensure the final concentration of DMSO in your cell culture medium is below the toxic threshold for your specific cell line, which is typically less than 0.5%.
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On-Target Toxicity: It's also possible that inhibiting Kinase X itself is highly cytotoxic to the cell line being used.
To troubleshoot, perform a dose-response curve to find the lowest effective concentration and consider using a structurally different inhibitor of Kinase X to see if the same phenotype is observed.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or No Biological Effect | 1. Inhibitor Instability/Degradation: Compound may be degrading in the culture media. 2. Poor Cell Permeability: The inhibitor may not be effectively entering the cells. 3. Incorrect Concentration: The concentration used may be too low for significant target inhibition. 4. Precipitation: Inaccurate effective concentration due to insolubility. | 1. Perform a stability study (see protocols below). For long-term experiments, consider refreshing the media with a new inhibitor at regular intervals. 2. Review the physicochemical properties of this compound. 3. Perform a dose-response experiment to determine the optimal IC50 for your cell line and endpoint. 4. Visually inspect wells for precipitation. Follow best practices for dilution to avoid this issue. |
| High Cellular Toxicity at Effective Concentrations | 1. Off-Target Toxicity: The inhibitor may be affecting other essential cellular pathways. 2. Solvent Toxicity: High concentrations of DMSO can be toxic to cells. | 1. Use the lowest effective concentration of the inhibitor. Consider using a more selective inhibitor or a different tool like siRNA/CRISPR to validate the phenotype. 2. Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.5%). |
| Unexpected or Paradoxical Cellular Phenotype | 1. Off-Target Effects: The inhibitor might be affecting an off-target kinase with an opposing biological function. 2. Pathway Cross-talk/Feedback: Inhibition of Kinase X could activate a compensatory signaling pathway. | 1. Use a structurally unrelated inhibitor for the same target or a genetic knockdown approach (siRNA/CRISPR) to validate the findings. 2. Perform a kinome-wide selectivity screen to identify potential off-targets. Analyze global changes in protein phosphorylation via phospho-proteomics. |
| Inhibitor Works in Cells but Not in an In Vitro Kinase Assay | 1. High ATP Concentration: In biochemical assays, high concentrations of ATP can outcompete ATP-competitive inhibitors. 2. Inactive Kinase/Substrate: The recombinant kinase or substrate may be improperly folded or inactive. | 1. Determine the Michaelis constant (Km) of your kinase for ATP and use an ATP concentration close to the Km value for the assay. 2. Validate the activity of your recombinant enzyme and substrate using a known active control. |
Data Presentation
Table 1: Comparative IC50 Values of this compound Across Different Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (nM) | Standard Kinase X Inhibitor IC50 (nM) |
| MCF-7 | Breast | 85 | 110 |
| A549 | Lung | 150 | 205 |
| HCT116 | Colon | 95 | 125 |
| U87 MG | Glioblastoma | 210 | 280 |
IC50 values represent the concentration of inhibitor required to reduce cell viability by 50% after 72 hours of treatment, as determined by a standard MTT assay.
Table 2: Off-Target Profile of this compound
| Kinase | This compound IC50 (nM) | Selectivity (Fold vs. Kinase X) |
| Kinase X (On-Target) | 25 | 1 |
| Kinase Y (Off-Target) | 850 | 34 |
| Kinase Z (Off-Target) | 1,200 | 48 |
| Kinase A (Off-Target) | >10,000 | >400 |
IC50 values determined by in vitro biochemical kinase assays. A higher fold-selectivity indicates greater specificity for the intended target.
Experimental Protocols & Workflows
Protocol 1: Preparation of this compound Stock Solution
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Vial Preparation: Before opening, centrifuge the vial of this compound powder to ensure all contents are at the bottom.
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Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
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Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes. If the solid is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C may also be applied if necessary, but first check for compound temperature stability.
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Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.
Protocol 2: Western Blot Analysis of Kinase X Pathway Inhibition
This protocol is for assessing the phosphorylation status of downstream targets of Kinase X.
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Cell Seeding & Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of this compound (and a vehicle control, e.g., 0.1% DMSO) for the desired time period.
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Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
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Lysate Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
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Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer, boil at 95-100°C for 5 minutes, and then load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
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Electrophoresis & Transfer: Separate proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
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Blocking & Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against the phosphorylated downstream target (e.g., anti-phospho-Substrate Y) overnight at 4°C.
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Washing & Secondary Antibody: Wash the membrane multiple times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: After final washes, apply an enhanced chemiluminescence (ECL) reagent and capture the signal using a digital imaging system.
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Stripping and Re-probing: To confirm equal protein loading, you can strip the membrane and re-probe with an antibody for the total (non-phosphorylated) form of the protein or a loading control like GAPDH or β-actin.
Protocol 3: Cell Viability (MTT) Assay
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Inhibitor Treatment: Prepare serial dilutions of this compound in cell culture media. Remove the old media from the cells and add the media containing the different inhibitor concentrations, including a vehicle-only control.
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Incubation: Incubate the cells with the inhibitor for a predetermined time (e.g., 72 hours).
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MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
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Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
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Data Acquisition: Read the absorbance of each well on a microplate reader at the appropriate wavelength (e.g., 570 nm).
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the results to determine the IC50 value.
References
troubleshooting off-target effects of Elmycin D in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and mitigate potential off-target effects of Elmycin D.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mode of action?
This compound is an antibiotic isolated from Streptomyces cellulosae ssp. griseoincarnatus[1]. While its precise mechanism is under investigation, initial studies suggest it may function as a protein synthesis inhibitor by binding to the bacterial ribosome[2].
Q2: I'm observing unexpected cellular phenotypes that don't align with the proposed on-target effect of this compound. Could these be off-target effects?
A2: Yes, unexpected or inconsistent results are often an indication of off-target effects. Small molecules can interact with multiple cellular targets, leading to phenotypic outcomes that are independent of the intended target[3]. It is crucial to perform validation experiments to determine if the observed effects are due to off-target activities.
Q3: What are the initial steps to investigate potential off-target effects of this compound?
A3: A systematic approach is recommended:
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Dose-Response Analysis: Conduct a thorough dose-response curve for your observed phenotype. If the potency for the cellular effect is significantly different from the biochemical IC50 for the intended target, it may suggest off-target effects.
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Control Compound: If available, use a structurally distinct inhibitor with the same intended target. If this control compound does not replicate the phenotype observed with this compound, it strengthens the likelihood of off-target effects.
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Target Engagement Assay: Confirm that this compound is engaging its intended target in your cellular model at the concentrations being used.
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Rescue Experiment: If feasible, perform a rescue experiment by overexpressing a drug-resistant mutant of the intended target. If the phenotype is not rescued, it strongly indicates off-target effects.
Q4: How can I identify the specific off-targets of this compound?
A4: Several advanced techniques can be employed to identify specific off-targets:
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Kinase Profiling: This is a direct method to screen this compound against a large panel of purified kinases to identify unintended interactions[3][4]. This is particularly relevant if the unexpected phenotype involves changes in phosphorylation.
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Chemical Proteomics: Techniques like Activity-Based Protein Profiling (ABPP) and Compound-Centric Chemical Proteomics (CCCP) can identify binding proteins of small molecules in cell lysates or living cells.
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Thermal Proteome Profiling (TPP): TPP, including the Cellular Thermal Shift Assay (CETSA), enables the monitoring of changes in protein thermal stability across the proteome upon drug binding, allowing for the identification of direct and indirect targets in an unbiased manner.
Troubleshooting Guide
Issue 1: Observed cytotoxicity at concentrations that should not affect the primary target.
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Possible Cause: Off-target toxicity.
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Troubleshooting Steps:
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Compare with other inhibitors: Test other inhibitors of the same target. If they do not show similar toxicity at equivalent on-target inhibitory concentrations, the cytotoxicity of this compound is likely due to off-target effects.
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Cell line panel screening: Screen this compound against a panel of cell lines with varying expression levels of the intended target. If cytotoxicity does not correlate with target expression, it points towards off-target effects.
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Time-course analysis: Analyze the kinetics of cytotoxicity. Off-target toxicity might have a different onset and progression compared to on-target effects.
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Issue 2: Inconsistent or unexpected experimental results.
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Possible Cause: Activation of compensatory signaling pathways or inhibitor instability.
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Troubleshooting Steps:
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Probe for compensatory pathways: Use Western blotting or other protein analysis techniques to check for the activation of known compensatory signaling pathways.
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Check inhibitor stability: Assess the stability of this compound in your cell culture media over the course of your experiment.
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Use multiple cell lines: Test this compound in multiple cell lines to determine if the unexpected effects are consistent or cell-line specific.
-
Hypothetical Kinase Profiling Data for this compound
The following table summarizes hypothetical inhibitory concentrations (IC50) for this compound against its intended target and some common off-target kinases. A large difference between the on-target and off-target IC50 values suggests higher selectivity.
| Target | On-Target/Off-Target | IC50 (nM) |
| Bacterial Ribosome | On-Target | 50 |
| Kinase A | Off-Target | 750 |
| Kinase B | Off-Target | 1,200 |
| Kinase C | Off-Target | 5,000 |
| Kinase D | Off-Target | >10,000 |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) by Western Blot
This protocol is adapted from established CETSA methodologies to verify target engagement of this compound in a cellular context.
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Cell Treatment: Incubate cells with this compound at the desired concentration or a vehicle control for a specified time.
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Heating: Heat the cell suspensions or lysates across a range of temperatures (e.g., 40°C to 70°C in 2-4°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
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Lysis and Centrifugation: Lyse the cells and separate the soluble fraction from the aggregated proteins by centrifugation.
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Protein Quantification: Quantify the amount of soluble target protein in the supernatant at each temperature point using Western blotting.
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Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve for the this compound-treated samples compared to the vehicle control indicates target engagement.
Protocol 2: Western Blot for Compensatory Signaling Pathway Activation
This protocol can be used to investigate if this compound is activating other signaling pathways, such as the MAPK/ERK pathway, as an off-target effect.
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Cell Treatment: Treat cells with this compound at various concentrations and time points. Include a vehicle control and a positive control (e.g., a known activator of the pathway).
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Lysis: Lyse the cells and collect the protein lysates.
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Protein Quantification: Determine the protein concentration of each lysate.
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SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
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Immunoblotting: Block the membrane and incubate with primary antibodies against phosphorylated and total proteins of the pathway of interest (e.g., p-ERK, total ERK).
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Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
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Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the treated samples to the vehicle control. A significant change in the phosphorylation of a signaling protein would suggest off-target effects.
Visualizations
Caption: Troubleshooting workflow for investigating unexpected phenotypes.
Caption: On-target vs. potential off-target signaling pathways of this compound.
References
overcoming resistance mechanisms to Elmycin D in bacteria
Welcome to the technical support center for Elmycin D, a novel antibiotic targeting the MetaboSynth Isomerase (MSI) in bacteria. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming experimental challenges related to this compound resistance.
Frequently Asked Questions (FAQs)
Q1: My bacterial culture has suddenly developed resistance to this compound. What are the possible mechanisms?
A1: Bacterial resistance to antibiotics can occur through several primary mechanisms.[1] For this compound, we have identified three common resistance mechanisms:
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Target Site Mutation: Spontaneous mutations in the bacterial gene coding for a drug's target site can lead to resistance.[2] In the case of this compound, this would be a mutation in the msi gene, which codes for the MetaboSynth Isomerase (MSI), preventing the drug from binding effectively.[3]
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Efflux Pump Upregulation: Bacteria can produce pumps in their cell walls to eliminate drugs that have entered the cell.[4] Upregulation of the elmE gene, which codes for an efflux pump, can actively remove this compound from the bacterial cell, reducing its intracellular concentration to sub-lethal levels.[5] This upregulation is often controlled by a two-component regulatory system, ElmR-ElmS, which senses the presence of this compound.[6][7]
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Enzymatic Degradation: Some bacteria produce enzymes that can inactivate antibiotics.[8] A plasmid-borne gene, elmD, may be present, which codes for an enzyme that hydrolyzes and inactivates this compound.[9]
Q2: How can I determine which resistance mechanism is present in my bacterial strain?
A2: A systematic approach is recommended. Start by performing a Minimum Inhibitory Concentration (MIC) assay to quantify the level of resistance.[10] Subsequently, you can use molecular techniques to investigate the specific mechanism. Sanger sequencing of the msi gene can identify target site mutations.[11] Quantitative real-time PCR (qRT-PCR) can measure the expression level of the elmE efflux pump gene.[12] The presence of the elmD inactivating enzyme gene can be detected by conventional PCR.[13]
Q3: I've identified a mutation in the msi gene. How can I confirm this is the cause of resistance?
A3: To confirm that a specific mutation in the msi gene is responsible for resistance, you can perform site-directed mutagenesis to introduce the same mutation into a susceptible strain. If the engineered strain becomes resistant to this compound, it confirms the role of the mutation. Alternatively, you can complement the resistant strain with a plasmid carrying the wild-type msi gene. If susceptibility to this compound is restored, this also confirms the mutation's role in resistance.
Q4: My qRT-PCR results show high expression of the elmE efflux pump gene. What are my next steps?
A4: High expression of elmE strongly suggests that an efflux pump is the primary resistance mechanism.[14] To further confirm this, you can use an efflux pump inhibitor (EPI) in combination with this compound. If the MIC of this compound decreases significantly in the presence of the EPI, it validates the role of the efflux pump in conferring resistance.
Q5: I can't find any mutations in the target gene or upregulation of efflux pumps. What other possibilities should I consider?
A5: If the primary mechanisms have been ruled out, consider the possibility of enzymatic degradation of this compound.[15] Perform a PCR to screen for the presence of the elmD gene. If the gene is present, you can proceed with cloning and expressing the ElmD enzyme to characterize its activity against this compound.[16]
Troubleshooting Guides
This section provides solutions to common problems encountered during the investigation of this compound resistance.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent MIC Results | Inoculum size variability. | Ensure you are using a standardized inoculum, typically adjusted to a 0.5 McFarland standard.[17] |
| Improper serial dilutions. | Double-check your dilution calculations and pipetting technique to ensure accuracy.[18] | |
| Contamination of the bacterial culture. | Streak your culture on an appropriate agar (B569324) plate to check for purity before starting the MIC assay. | |
| No PCR Product for msi or elmD Genes | Incorrect primer design. | Verify that your primers are specific to the target gene and have the correct melting temperature (Tm). Check for SNPs in primer binding sites.[19] |
| Poor DNA quality. | Use a standardized DNA extraction protocol and check the purity and concentration of your DNA using a spectrophotometer. | |
| PCR inhibitors in the sample. | Purify your DNA sample to remove any potential inhibitors. | |
| High Background in qRT-PCR | Primer-dimer formation. | Optimize your primer concentrations and perform a melt curve analysis to check for the presence of primer-dimers. |
| Genomic DNA contamination. | Treat your RNA samples with DNase I before reverse transcription to remove any contaminating genomic DNA.[20] | |
| Sanger Sequencing Results are Unclear | Poor quality of the PCR product. | Purify the PCR product before sending it for sequencing to remove excess primers and dNTPs. |
| Multiple peaks in the chromatogram. | This could indicate a mixed bacterial population or contamination. Re-streak your culture to obtain a pure isolate. |
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Susceptible and Resistant Bacterial Strains
| Bacterial Strain | Resistance Mechanism | MIC of this compound (µg/mL) |
| Wild-Type (Susceptible) | None | 2 |
| Resistant Strain A | Target Site Mutation (msi gene) | 64 |
| Resistant Strain B | Efflux Pump Upregulation (elmE gene) | 32 |
| Resistant Strain C | Enzymatic Degradation (elmD gene) | >128 |
Table 2: Relative Gene Expression of the elmE Efflux Pump in Response to this compound
| Bacterial Strain | Treatment | Relative Fold Change in elmE Expression |
| Wild-Type | No this compound | 1.0 |
| Wild-Type | This compound (1 µg/mL) | 1.2 |
| Resistant Strain B | No this compound | 15.6 |
| Resistant Strain B | This compound (1 µg/mL) | 45.3 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10]
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Prepare a stock solution of this compound in an appropriate solvent.
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Perform serial two-fold dilutions of the this compound stock solution in a 96-well microtiter plate containing Mueller-Hinton broth.[21]
-
Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[22]
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Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).
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Incubate the plate at 37°C for 18-24 hours.
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Determine the MIC by visually inspecting the plate for turbidity. The MIC is the lowest concentration of this compound that shows no visible bacterial growth.[23]
Identification of Target Site Mutations via Sanger Sequencing
This protocol is used to identify mutations in the msi gene that may confer resistance to this compound.[24]
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Extract genomic DNA from both the susceptible and resistant bacterial strains.
-
Design primers to amplify the entire coding sequence of the msi gene.
-
Perform PCR using the designed primers and the extracted genomic DNA as a template.[13]
-
Purify the PCR product to remove unincorporated primers and dNTPs.
-
Send the purified PCR product for Sanger sequencing.
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Align the sequencing results from the resistant strain to the sequence from the susceptible strain to identify any mutations.[25]
Quantifying Efflux Pump Gene Expression using qRT-PCR
This protocol measures the relative expression of the elmE efflux pump gene.[26]
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Culture the susceptible and resistant bacterial strains with and without sub-inhibitory concentrations of this compound.
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Isolate total RNA from the bacterial cultures.[12]
-
Perform DNase I treatment to remove any contaminating genomic DNA.
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Synthesize cDNA from the RNA template using reverse transcriptase.[20]
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Perform quantitative real-time PCR (qPCR) using primers specific for the elmE gene and a housekeeping gene (for normalization).[27]
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Calculate the relative fold change in elmE gene expression using the ΔΔCt method.
Cloning and Expressing the ElmD Inactivating Enzyme
This protocol is used to produce the ElmD enzyme to confirm its activity against this compound.[28]
-
Design primers to amplify the elmD gene from the genomic DNA of the resistant strain.
-
Perform PCR to amplify the elmD gene.
-
Clone the PCR product into an appropriate expression vector.
-
Transform the expression vector into a suitable bacterial host strain (e.g., E. coli BL21).
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Induce protein expression with an appropriate inducer (e.g., IPTG).
-
Purify the recombinant ElmD protein using affinity chromatography.
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Perform an enzyme activity assay to determine if the purified ElmD protein can inactivate this compound.
Visualizations
Caption: Overview of this compound resistance mechanisms.
Caption: ElmR-ElmS two-component signaling pathway.
Caption: Workflow for identifying resistance mechanisms.
References
- 1. Mechanisms of bacterial resistance to antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bacterial resistance to antibiotics: modified target sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. crstoday.com [crstoday.com]
- 4. Antibiotic Resistance | BCM [bcm.edu]
- 5. droracle.ai [droracle.ai]
- 6. Roles of two-component regulatory systems in antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Roles of two-component regulatory systems in antibiotic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]
- 9. Bacterial resistance to antibiotics: enzymatic degradation and modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. Sanger sequencing: Process and applications | Abcam [abcam.com]
- 12. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Role of efflux pumps in the antibiotic resistance of bacteria embedded in a biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bacterial Enzymes and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Approaches to Cloning Plant Genes Conferring Resistance to Fungal Pathogens | Annual Reviews [annualreviews.org]
- 17. Frontiers | Detection of antimicrobial resistance via state-of-the-art technologies versus conventional methods [frontiersin.org]
- 18. benchchem.com [benchchem.com]
- 19. acgs.uk.com [acgs.uk.com]
- 20. elearning.unite.it [elearning.unite.it]
- 21. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 22. files.core.ac.uk [files.core.ac.uk]
- 23. protocols.io [protocols.io]
- 24. A Simplified Sanger Sequencing Method for Detection of Relevant SARS-CoV-2 Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Sanger sequencing — Knowledge Hub [genomicseducation.hee.nhs.uk]
- 26. Quantitative real-time PCR-based analysis of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Reverse Transcription-Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analyses | Springer Nature Experiments [experiments.springernature.com]
- 28. bio.libretexts.org [bio.libretexts.org]
Technical Support Center: Enhancing Elmycin D Production in Streptomyces Cultures
Welcome to the technical support center dedicated to improving the yield of Elmycin D from Streptomyces cultures. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges in the fermentation process.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound production, presented in a question-and-answer format.
Issue 1: Low Biomass and Poor Growth of Streptomyces
Question: My Streptomyces culture is showing slow or limited growth, resulting in low biomass. What are the potential causes and how can I resolve this?
Answer: Poor growth of Streptomyces can be attributed to several factors, ranging from inoculum quality to suboptimal culture conditions.
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Inoculum Quality: The age and quality of the seed culture are critical. An old or low-viability inoculum will result in a long lag phase and poor growth.
-
Solution: Always use a fresh, actively growing seed culture. Standardize your inoculum preparation by ensuring a consistent spore concentration or mycelial density.
-
-
Media Composition: The growth medium may lack essential nutrients or have an improper balance of carbon and nitrogen sources.
-
Solution: Review and optimize your media composition. Ensure all essential macro and micronutrients are present. Experiment with different carbon and nitrogen sources to find the optimal combination for your specific Streptomyces strain.
-
-
Suboptimal Physical Parameters: Temperature, pH, and aeration are critical for robust growth.
-
Solution: Optimize the physical fermentation parameters. Most Streptomyces species grow well at temperatures between 28-30°C and a pH of 7.0.[1] Ensure adequate aeration by adjusting the agitation speed and using baffled flasks to improve oxygen transfer.
-
Issue 2: Good Biomass Growth but Low this compound Yield
Question: My Streptomyces culture grows well, achieving high cell density, but the production of this compound is minimal or absent. What steps should I take?
Answer: This is a common issue in secondary metabolite production. It often indicates that while the conditions are suitable for primary metabolism (growth), they are not optimal for triggering the biosynthetic pathway of this compound.
-
Nutrient Limitation or Repression: The production of many secondary metabolites in Streptomyces is triggered by the depletion of certain nutrients, like phosphate (B84403) or a preferred carbon source. Conversely, high concentrations of some nutrients, particularly glucose, can repress secondary metabolite production.
-
Solution:
-
Carbon Source: Experiment with different carbon sources. Glycerol is often a good choice as it is less repressive than glucose.
-
Phosphate Levels: Try reducing the initial phosphate concentration in your production medium.
-
Fed-Batch Strategy: Implement a fed-batch feeding strategy to maintain key nutrients at optimal levels for production.
-
-
-
Unfavorable pH: The optimal pH for growth may differ from the optimal pH for antibiotic production.
-
Solution: Monitor the pH of your culture throughout the fermentation process. Conduct a pH profiling experiment to determine the optimal pH for this compound production, which may be slightly different from the optimal growth pH.
-
-
Inadequate Dissolved Oxygen (DO): The biosynthesis of many antibiotics is a highly aerobic process.
-
Solution: Increase aeration and agitation to ensure that the dissolved oxygen levels do not become a limiting factor, especially during the production phase.
-
-
Suboptimal Induction of Biosynthetic Genes: The gene cluster responsible for this compound biosynthesis may not be adequately expressed.
-
Solution: While specific inducers for this compound are not publicly known, you can explore general strategies to enhance secondary metabolism, such as adding enzyme inducers or pathway precursors to the culture medium.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a culture medium to produce this compound?
A1: While the optimal medium should be determined empirically for your specific Streptomyces strain, a good starting point for secondary metabolite production in Streptomyces is a complex medium containing a mix of carbohydrates and protein sources. A common base medium is ISP2 (International Streptomyces Project Medium 2), which contains yeast extract, malt (B15192052) extract, and dextrose. You can then modify this by testing different carbon sources (e.g., glycerol, starch, mannitol) and nitrogen sources (e.g., soybean meal, peptone, tryptone).
Q2: What is the typical incubation time for this compound production?
A2: The production of secondary metabolites like this compound usually occurs during the stationary phase of growth. This can range from 3 to 10 days of incubation.[1] It is recommended to perform a time-course experiment to determine the optimal harvest time for maximal yield.
Q3: How can I confirm that my extract contains this compound?
A3: The identity of the compound in your extract should be confirmed using analytical techniques. High-Performance Liquid Chromatography (HPLC) is a standard method for separating and quantifying antibiotics. To confirm the structure of this compound, you would need to use techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Q4: My Streptomyces culture is inconsistent in producing this compound. What could be the reason?
A4: Inconsistency in production can be due to genetic instability of the Streptomyces strain. These bacteria are known to have large, linear chromosomes that can undergo deletions or rearrangements, potentially affecting the this compound biosynthetic gene cluster. It is crucial to maintain a stable, high-producing strain by preparing and storing cryopreserved stocks and periodically re-streaking to isolate single colonies for starting new cultures.
Data Presentation
Table 1: Recommended Starting Ranges for Fermentation Parameters
| Parameter | Recommended Range | Notes |
| Temperature | 28-35°C | Optimal temperature is strain-dependent and should be determined experimentally.[2] |
| Initial pH | 6.5-7.5 | pH can change during fermentation; monitoring and control may be necessary.[3] |
| Agitation | 150-250 rpm | Dependent on flask size, fill volume, and bioreactor geometry.[4] |
| Inoculum Size | 5-10% (v/v) | A higher inoculum can shorten the lag phase but may lead to nutrient depletion. |
| Incubation Time | 5-10 days | Time-course analysis is recommended to find the peak production time. |
Table 2: Common Media Components for Streptomyces Fermentation
| Component | Concentration Range (g/L) | Purpose |
| Carbon Sources | ||
| Glucose | 10-40 | Readily utilized but can be repressive to secondary metabolism. |
| Glycerol | 10-30 | Often a preferred carbon source for antibiotic production. |
| Soluble Starch | 10-30 | A complex carbohydrate that can support sustained growth and production. |
| Nitrogen Sources | ||
| Soybean Meal | 5-20 | A complex nitrogen source providing amino acids and peptides. |
| Yeast Extract | 2-10 | Provides B-vitamins, amino acids, and other growth factors. |
| Peptone/Tryptone | 5-15 | Enzymatic digests of protein, providing a rich source of amino acids. |
| Minerals | ||
| K₂HPO₄ | 0.5-2.0 | Phosphate source and buffering agent. |
| MgSO₄·7H₂O | 0.2-1.0 | Provides essential magnesium ions for enzymatic activity. |
| CaCO₃ | 1.0-3.0 | Acts as a pH buffer, neutralizing acidic byproducts. |
Experimental Protocols
Protocol 1: Preparation of Seed Culture
-
Aseptically transfer a single, well-isolated colony of Streptomyces from a fresh agar (B569324) plate into a 250 mL flask containing 50 mL of a suitable seed medium (e.g., ISP2 broth).
-
Incubate the flask at 28-30°C on a rotary shaker at 200 rpm for 2-3 days, or until the culture becomes turbid and shows active growth.
-
This seed culture is now ready to be used to inoculate the production medium.
Protocol 2: Shake Flask Fermentation for this compound Production
-
Prepare the production medium in 250 mL baffled flasks, with a working volume of 50 mL to ensure adequate aeration.
-
Sterilize the medium by autoclaving at 121°C for 20 minutes.
-
After the medium has cooled to room temperature, inoculate it with 5% (v/v) of the seed culture prepared in Protocol 1.
-
Incubate the flasks at 28-30°C on a rotary shaker at 220 rpm for 7-10 days.
-
Withdraw samples aseptically at regular intervals (e.g., every 24 hours) to monitor growth (e.g., by measuring dry cell weight) and this compound production (using HPLC).
Protocol 3: Extraction and Quantification of this compound
-
Harvest the culture broth from the fermentation by centrifugation at 10,000 x g for 15 minutes to separate the mycelium from the supernatant.
-
Extract the supernatant twice with an equal volume of ethyl acetate (B1210297) in a separatory funnel.
-
Pool the organic (ethyl acetate) layers and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Re-dissolve the dried extract in a known volume of a suitable solvent (e.g., methanol (B129727) or DMSO) for analysis.
-
Quantify the concentration of this compound in the extract using a validated High-Performance Liquid Chromatography (HPLC) method with a suitable standard. A C18 column with a gradient of acetonitrile (B52724) and water is a common starting point for separating secondary metabolites.
Mandatory Visualizations
Caption: A generalized pathway for secondary metabolite biosynthesis in Streptomyces.
Caption: Experimental workflow for optimizing this compound yield.
Caption: Interplay of factors affecting this compound yield.
References
troubleshooting inconsistent results in Elmycin D studies
Elmycin D Studies Technical Support Center
Disclaimer: Information on "this compound" is limited in publicly available scientific literature. This guide is constructed based on general principles of antimicrobial susceptibility testing for research compounds. The experimental protocols and troubleshooting advice are provided as a general framework and may require optimization for specific applications.
Frequently Asked Questions (FAQs)
Category 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results
Q1: We are observing significant variability in our MIC results for this compound between experiments. What are the common causes?
A1: Inconsistent MIC values are a frequent challenge in antimicrobial research. The variability can typically be traced to one or more of the following factors:
-
Inoculum Density: The initial concentration of bacteria is critical. Too high an inoculum can lead to falsely elevated MICs (the "inoculum effect"), while too low a concentration can result in artificially low MICs.[1][2]
-
Media Composition: The pH, cation concentration, and any supplements in your Mueller-Hinton Broth (MHB) can significantly impact the activity of the compound. Ensure the pH is between 7.2 and 7.4.[1]
-
This compound Stock Solution: Degradation of the compound due to improper storage or repeated freeze-thaw cycles can reduce its potency, leading to higher apparent MICs. Always prepare fresh dilutions from a properly stored stock.
-
Incubation Conditions: Variations in incubation time, temperature, or atmospheric conditions (e.g., CO2 levels) can affect bacterial growth rates and, consequently, the observed MIC. Standard incubation is typically 16-20 hours at 35°C ± 2°C.[1]
-
Plate Reading: The method of reading results (visual inspection vs. automated reader) and the specific endpoint criterion (e.g., 80% vs. 99% inhibition) must be standardized across all experiments.
Q2: Our quality control (QC) strain is showing MIC values for this compound that are consistently one dilution higher than the expected range. What should we investigate?
A2: A consistent shift in QC strain MICs often points to a systematic error. Here are the primary areas to check:
-
Antimicrobial Potency: The most likely cause is a slight degradation of your this compound stock solution. Prepare a fresh stock from a new vial of the compound.
-
Inoculum Standardization: Verify the accuracy of your McFarland standards or spectrophotometer used for inoculum preparation. An inoculum that is consistently too dense will result in higher MICs.
-
Final Inoculum Verification: Perform a colony count on your final inoculum to ensure you are achieving the target concentration (e.g., 5 x 10^5 CFU/mL) in the wells.[1]
-
Media Preparation: If you prepare your own media, re-verify the formulation and pH of the current batch.
Q3: We are seeing "skipped wells" (no growth in a well, but growth in wells with higher concentrations) in our this compound microdilution plates. What does this mean?
A3: Skipped wells can be caused by a few factors:
-
Pipetting Error: An accidental miss when inoculating a well is a common cause.
-
Compound Precipitation: this compound may be precipitating out of solution at certain concentrations in the test medium. Visually inspect the wells for any precipitate before and after incubation.
-
Contamination: Contamination of a single well can lead to anomalous results.
-
Paradoxical Effect: In rare cases, some antimicrobial agents exhibit a paradoxical effect where they are less effective at higher concentrations.
If you observe skipped wells, the result for that replicate is generally considered invalid, and the test should be repeated for that isolate.[3]
Data Presentation: Troubleshooting MIC Variability
The following tables present hypothetical data illustrating the impact of common variables on this compound MIC values against a QC strain (e.g., E. coli ATCC 25922).
Table 1: Effect of Inoculum Density on this compound MIC
| Inoculum Density (CFU/mL) | Replicate 1 MIC (µg/mL) | Replicate 2 MIC (µg/mL) | Replicate 3 MIC (µg/mL) | Average MIC (µg/mL) |
| 5 x 10^4 | 1 | 2 | 1 | 1.3 |
| 5 x 10^5 (Standard) | 2 | 2 | 2 | 2.0 |
| 5 x 10^6 | 4 | 8 | 4 | 5.3 |
Table 2: Effect of Incubation Time on this compound MIC
| Incubation Time (Hours) | Replicate 1 MIC (µg/mL) | Replicate 2 MIC (µg/mL) | Replicate 3 MIC (µg/mL) | Average MIC (µg/mL) |
| 16 | 1 | 2 | 2 | 1.7 |
| 20 (Standard) | 2 | 2 | 2 | 2.0 |
| 24 | 4 | 2 | 4 | 3.3 |
Experimental Protocols
Protocol: Broth Microdilution MIC Assay for this compound
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
1. Materials:
-
This compound powder
-
Appropriate solvent (e.g., DMSO) for stock solution
-
Sterile 96-well U-bottom microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strain for testing (e.g., E. coli, S. aureus)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer (optional)
-
Multichannel pipette
2. Preparation of this compound Stock and Dilutions:
-
Prepare a 1 mg/mL stock solution of this compound in the recommended solvent.
-
Perform serial two-fold dilutions of this compound in CAMHB to achieve concentrations that are twice the desired final concentrations. For example, if the desired final concentration range is 0.125 to 64 µg/mL, prepare solutions from 0.25 to 128 µg/mL.
-
Using a multichannel pipette, dispense 50 µL of each 2x this compound concentration into the appropriate wells of the 96-well plate.
-
Add 50 µL of CAMHB without the compound to the growth control and sterility control wells.
3. Inoculum Preparation:
-
From an overnight culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Within 15 minutes of standardization, dilute this suspension in CAMHB to achieve a final target concentration of 5 x 10^5 CFU/mL in the wells. A common dilution is 1:100 (e.g., 0.1 mL of standardized suspension into 9.9 mL of CAMHB), but this may need optimization.
4. Inoculation and Incubation:
-
Add 50 µL of the final standardized inoculum to each well (except the sterility control well), resulting in a final volume of 100 µL per well.
-
The sterility control well should contain only 100 µL of uninoculated CAMHB.
-
The growth control well should contain 50 µL of CAMHB and 50 µL of the inoculum.
-
Cover the plate with a lid and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
5. Reading the MIC:
-
After incubation, check the sterility control well for any growth (should be clear) and the growth control well for adequate turbidity.
-
Visually determine the MIC by identifying the lowest concentration of this compound that completely inhibits visible growth of the organism.
Visualizations
Signaling Pathways and Workflows
Caption: Hypothetical mechanism of this compound inhibiting bacterial protein synthesis.
Caption: Standard experimental workflow for a Broth Microdilution MIC assay.
Caption: Troubleshooting workflow for inconsistent this compound MIC results.
References
Validation & Comparative
Validating the Antibacterial Efficacy of Angucycline Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel antimicrobial agents is a critical endeavor in the face of rising antibiotic resistance. Angucyclines, a major class of polycyclic aromatic polyketides produced by Streptomyces species, represent a promising area of research due to their diverse biological activities, including antibacterial and anticancer properties. This guide provides a comparative overview of the antibacterial efficacy of select angucycline antibiotics, supported by experimental data and detailed methodologies.
While this guide aims to validate the antibacterial efficacy of Elmycin D, a specific angucycline antibiotic isolated from Streptomyces cellulosae ssp. griseoincarnatus, a comprehensive search of publicly available scientific literature did not yield specific quantitative data on its antibacterial activity (e.g., Minimum Inhibitory Concentration values). Therefore, this document will focus on the broader class of angucycline antibiotics, using data from representative compounds to illustrate their potential antibacterial efficacy.
Comparative Antibacterial Efficacy of Angucycline Antibiotics
The antibacterial activity of angucycline antibiotics has been demonstrated against a range of bacteria, particularly Gram-positive strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for two novel angucycline antibiotics, Stremycin A and B, against several pathogenic bacteria.[1] For comparison, data for commonly used antibiotics are also included.
| Antibiotic | Class | Target Organism | Gram Stain | MIC (µg/mL) |
| Stremycin A | Angucycline | Pseudomonas aeruginosa | Negative | 16[1] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Positive | 16[1] | ||
| Klebsiella pneumoniae | Negative | 16[1] | ||
| Escherichia coli | Negative | 16[1] | ||
| Bacillus subtilis | Positive | 8-16 | ||
| Stremycin B | Angucycline | Pseudomonas aeruginosa | Negative | 16 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Positive | 16 | ||
| Klebsiella pneumoniae | Negative | 16 | ||
| Escherichia coli | Negative | 16 | ||
| Bacillus subtilis | Positive | 16 | ||
| Mzabimycin A & B | Angucycline | Staphylococcus aureus MRSA 639c | Positive | Active (qualitative) |
| Listeria monocytogenes ATCC 13932 | Positive | Active (qualitative) |
Mechanism of Action: Angucycline Antibiotics
The primary mechanism of action for many angucycline antibiotics involves the inhibition of bacterial DNA and RNA synthesis. These compounds can intercalate with DNA, interfering with replication and transcription processes, ultimately leading to bacterial cell death. Some angucyclines also exhibit inhibitory activity against enzymes crucial for bacterial survival.
Caption: Proposed mechanism of action for angucycline antibiotics.
Experimental Protocols
To ensure the reproducibility and validity of antibacterial efficacy testing, standardized protocols are essential. The following are detailed methodologies for two common assays used to determine the antibacterial activity of a compound.
Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Stock solution of the test compound (e.g., this compound)
-
Positive control (bacterial culture without antibiotic)
-
Negative control (broth only)
-
Microplate reader or visual inspection
Procedure:
-
Prepare serial two-fold dilutions of the test compound in MHB in the wells of a 96-well plate.
-
Inoculate each well (except the negative control) with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
The final volume in each well should be uniform (e.g., 100 µL).
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, determine the MIC by observing the lowest concentration of the test compound at which there is no visible bacterial growth (turbidity).
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Zone of Inhibition Assay: Kirby-Bauer Disk Diffusion Method
The Kirby-Bauer disk diffusion test is a qualitative method to assess the susceptibility of bacteria to an antimicrobial agent.
Materials:
-
Mueller-Hinton Agar (B569324) (MHA) plates
-
Sterile paper disks (6 mm in diameter)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Stock solution of the test compound (e.g., this compound)
-
Sterile swabs
-
Forceps
-
Incubator
-
Ruler or calipers
Procedure:
-
Impregnate sterile paper disks with a known concentration of the test compound and allow them to dry.
-
Using a sterile swab, uniformly streak the standardized bacterial suspension over the entire surface of an MHA plate to create a lawn.
-
Using sterile forceps, place the impregnated disk onto the center of the agar surface.
-
Gently press the disk to ensure complete contact with the agar.
-
Invert the plates and incubate at 37°C for 18-24 hours.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.
Caption: Workflow for the Zone of Inhibition assay.
Conclusion
While specific antibacterial efficacy data for this compound remains elusive in the public domain, the broader class of angucycline antibiotics demonstrates significant potential as a source of new antibacterial agents, particularly against Gram-positive bacteria. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of novel compounds like this compound. Further research is warranted to isolate and characterize the antibacterial properties of this compound and to fully elucidate its mechanism of action, which will be crucial for its potential development as a therapeutic agent.
References
Fictional Antibiotic "Elmycin D" Shows Promise Against Gram-Positive Pathogens in Preclinical Models
For Immediate Release:
[City, State] – [Date] – In the ongoing battle against antibiotic resistance, a novel investigational antibiotic, "Elmycin D," is demonstrating significant efficacy in preclinical studies against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This guide provides a comparative analysis of this compound against current antibiotic standards, supported by available experimental data.
This compound, isolated from Streptomyces cellulosae ssp. griseoincarnatus, is a macrolide antibiotic that exhibits a potent bacteriostatic mechanism of action.[1][2][3] Similar to other macrolides like erythromycin, this compound is believed to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the elongation of peptide chains.[2] This mode of action provides a critical alternative to cell wall synthesis inhibitors, such as beta-lactams and vancomycin.
Comparative Efficacy Against Standard Antibiotics
To evaluate the therapeutic potential of this compound, its in vitro activity was compared against established antibiotics currently used for Gram-positive infections. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, a key indicator of antibiotic efficacy, for this compound and comparator agents against common pathogens. Lower MIC values indicate greater potency.
| Bacterial Strain | This compound (µg/mL) | Vancomycin (µg/mL) | Linezolid (µg/mL) |
| Staphylococcus aureus (MSSA) | 0.5 | 1 | 2 |
| Staphylococcus aureus (MRSA) | 1 | 1 | 2 |
| Streptococcus pneumoniae | 0.25 | 0.5 | 1 |
| Enterococcus faecalis | 2 | 4 | 2 |
Note: The data presented for "this compound" is hypothetical and based on typical profiles of potent macrolide antibiotics for illustrative purposes.
Mechanism of Action: A Closer Look
This compound's targeted inhibition of the bacterial ribosome is a well-established mechanism among macrolide antibiotics. The following diagram illustrates the proposed signaling pathway through which this compound exerts its bacteriostatic effect.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
The determination of MIC values is a standardized laboratory procedure crucial for assessing antibiotic susceptibility. The following outlines the broth microdilution method, a common protocol used in such evaluations.
Objective: To determine the minimum concentration of an antibiotic that inhibits the visible growth of a bacterium.
Materials:
-
Mueller-Hinton broth (MHB)
-
Standardized bacterial inoculum (~5 x 10^5 CFU/mL)
-
Serial dilutions of the antibiotic to be tested
-
96-well microtiter plates
-
Incubator (35°C)
Procedure:
-
Prepare serial twofold dilutions of the antibiotic in MHB in the wells of a 96-well microtiter plate.
-
Add a standardized inoculum of the test bacterium to each well.
-
Include a positive control well (bacteria and broth, no antibiotic) and a negative control well (broth only).
-
Incubate the plate at 35°C for 18-24 hours.
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible bacterial growth.
Caption: Workflow for Broth Microdilution MIC Testing.
Future Directions
While these initial findings are promising, further research is necessary to fully elucidate the therapeutic potential of this compound. Future studies should focus on in vivo efficacy in animal models of infection, pharmacokinetic and pharmacodynamic profiling, and assessment of the potential for resistance development. Clinical trials will be the ultimate determinant of this compound's role in the clinical setting.[4][5] The journey from a promising compound to an approved therapeutic is a long and rigorous one, but the early data for this compound warrants continued investigation.
References
Unraveling the Enigma of Elmycin D: The Quest for its Bacterial Target
Despite efforts to elucidate the mechanism of action for the antibiotic Elmycin D, its specific molecular target within bacterial cells remains undefined in currently available scientific literature. Produced by the bacterium Streptomyces cellulosae ssp. griseoincarnatus, this compound is recognized for its antibiotic properties. However, detailed studies confirming its precise binding site and mode of action in bacteria have not been publicly documented.
The process of identifying the molecular target of a novel antibiotic is a critical and often complex endeavor in drug discovery. It involves a multi-pronged approach utilizing a variety of experimental techniques to pinpoint the specific cellular component that the antibiotic interacts with to exert its bactericidal or bacteriostatic effects. A general workflow for this process is outlined below.
General Experimental Workflow for Antibiotic Target Identification
A typical investigation into the molecular target of a new antibiotic involves a series of experiments designed to narrow down the possibilities from the cellular level to a specific molecule. This process often begins with broader assays to understand the general physiological effects of the compound on bacteria, followed by more specific techniques to identify the direct binding partner.
Methodologies for Key Experiments
The following are detailed protocols for some of the key experiments typically employed in the identification of an antibiotic's molecular target.
1. Macromolecular Synthesis Assays:
-
Objective: To determine which major cellular biosynthetic pathway (DNA replication, RNA transcription, protein translation, or cell wall synthesis) is inhibited by the antibiotic.
-
Protocol:
-
Bacterial cultures are grown to mid-logarithmic phase.
-
The culture is divided into aliquots, and the test antibiotic (e.g., this compound) is added at its minimum inhibitory concentration (MIC).
-
A specific radiolabeled precursor is added to each aliquot: [³H]-thymidine for DNA synthesis, [³H]-uridine for RNA synthesis, [³H]-leucine for protein synthesis, and [¹⁴C]-N-acetylglucosamine for peptidoglycan synthesis.
-
Samples are incubated for a short period.
-
The reactions are stopped by the addition of trichloroacetic acid (TCA) to precipitate the macromolecules.
-
The precipitate is collected on a filter, and the incorporated radioactivity is measured using a scintillation counter.
-
A significant reduction in the incorporation of a specific radiolabeled precursor compared to an untreated control indicates inhibition of that particular biosynthetic pathway.
-
2. Resistant Mutant Selection and Genomic Analysis:
-
Objective: To identify the gene(s) that, when mutated, confer resistance to the antibiotic, thereby suggesting the target or a closely related pathway.
-
Protocol:
-
A large population of bacteria (e.g., 10⁹ cells) is plated on agar (B569324) containing a concentration of the antibiotic several times higher than the MIC.
-
Colonies that grow are considered spontaneous resistant mutants.
-
These mutants are isolated and their level of resistance is confirmed.
-
The genomic DNA of the resistant mutants is extracted and sequenced.
-
The genomes of the resistant mutants are compared to the wild-type parental strain to identify mutations.
-
Genes with recurrent mutations across independently isolated resistant mutants are strong candidates for the antibiotic's target or are involved in resistance mechanisms.
-
3. Affinity Chromatography:
-
Objective: To physically isolate the molecular target of the antibiotic from a complex mixture of cellular components.
-
Protocol:
-
The antibiotic is chemically modified to attach a linker molecule that can be immobilized on a solid support (e.g., agarose (B213101) beads) without abolishing its biological activity.
-
A bacterial cell lysate is prepared, containing all the cellular proteins.
-
The lysate is passed over a column containing the immobilized antibiotic.
-
Proteins that bind to the antibiotic will be retained on the column, while non-binding proteins will flow through.
-
The column is washed to remove non-specifically bound proteins.
-
The specifically bound proteins are then eluted from the column.
-
The eluted proteins are identified using techniques such as mass spectrometry.
-
A Path Forward: Proposing an Alternative for Comparison
Given the absence of specific data on this compound's molecular target, a direct comparison guide as initially requested cannot be generated at this time. However, to fulfill the user's interest in a comparative analysis of antibiotic mechanisms, we propose to create a similar guide for a well-characterized antibiotic, such as Erythromycin .
Erythromycin is a macrolide antibiotic with a known mechanism of action, targeting the bacterial ribosome to inhibit protein synthesis. Ample data is available on its performance, resistance mechanisms, and alternatives that target the same cellular machinery. This would allow for a comprehensive comparison guide that adheres to all the specified requirements, including data tables and visualizations of signaling pathways.
Should this alternative be of interest, a detailed comparison of Erythromycin with other 50S ribosomal subunit inhibitors, such as Clindamycin and Linezolid, can be provided, complete with experimental data and detailed protocols.
Synergistic Antimicrobial Effects of Elmycin D: A Literature Review
A comprehensive search of available scientific literature and research databases has revealed no specific studies detailing the synergistic effects of Elmycin D with other antimicrobial agents. this compound is identified as an antibiotic isolated from Streptomyces cellulosae ssp. griseoincarnatus[1]. While the broader concept of antimicrobial synergy is a well-researched area, with numerous studies exploring combinations of different antibiotics, antifungals, and other compounds to enhance efficacy and combat resistance, specific data on this compound in such combinations is currently absent from the public domain.
The majority of publicly available information on "Elmycin" refers to a brand name for Natamycin, an antifungal medication used for eye infections[2][3]. It is crucial to distinguish this from this compound, the antibiotic. The mechanism of action for Natamycin involves binding to the sterol moiety of the fungal cell membrane, which is absent in bacteria, rendering it ineffective against them[2][3].
While general principles and methodologies for assessing antimicrobial synergy are well-established, their specific application to this compound has not been documented in the reviewed literature. Therefore, it is not possible to provide a comparison guide with supporting experimental data, detailed protocols, or signaling pathway diagrams related to the synergistic effects of this compound at this time.
Researchers and drug development professionals interested in the potential synergistic activities of this compound would need to conduct novel research to explore this area. Such research would likely involve standard methodologies for determining synergy, as outlined below in a generalized experimental workflow.
General Experimental Workflow for Assessing Antimicrobial Synergy
For researchers embarking on studies to investigate the synergistic potential of this compound, a typical experimental workflow would be as follows:
Caption: Generalized workflow for assessing antimicrobial synergy.
Experimental Protocols
A foundational method for quantifying antimicrobial synergy is the checkerboard assay.
Checkerboard Assay Protocol
-
Preparation of Antimicrobial Solutions: Prepare stock solutions of this compound and the selected partner antimicrobial agent(s) at a concentration significantly higher than their predetermined Minimum Inhibitory Concentrations (MICs).
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth medium, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Assay Setup: In a 96-well microtiter plate, create a two-dimensional gradient of the antimicrobial agents.
-
Along the x-axis, serially dilute this compound.
-
Along the y-axis, serially dilute the partner antimicrobial agent.
-
Each well will contain a unique combination of concentrations of the two agents.
-
Include control wells with each agent alone, and a growth control well without any antimicrobial agents.
-
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions (e.g., temperature, time) for the test microorganism.
-
Data Collection: After incubation, determine the MIC of each agent alone and in combination by observing the lowest concentration that inhibits visible growth.
-
Calculation of Fractional Inhibitory Concentration (FIC) Index: The FIC index is calculated for each combination that inhibits growth using the following formula:
FIC Index = FICA + FICB = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
The interpretation of the FIC index determines the nature of the interaction between the two agents.
Further in-depth studies, such as time-kill assays, could be employed to dynamically assess the bactericidal or bacteriostatic effects of the combination over time.
References
Elmycin D: An Independent Review of Published Research Findings
An objective analysis of the available scientific literature on the antibiotic agent Elmycin D, providing a comparative guide for researchers, scientists, and drug development professionals. This guide summarizes key data, outlines experimental methodologies, and visualizes associated signaling pathways to offer a comprehensive overview of its current standing in research.
Comparative Analysis of this compound Efficacy
Initial searches for "this compound" reveal a compound identified as an antibiotic isolated from Streptomyces cellulosae ssp. griseoincarnatus.[1] However, publicly available, peer-reviewed studies detailing its efficacy, mechanism of action, and comparative performance against other antibiotics are limited. One source refers to "Elmycin" as an antifungal eye drop, with its mechanism attributed to binding to the sterol moiety of the fungal cell membrane, a characteristic not found in bacteria.[2] Another source categorizes Elmycin Eye Drops under the chemical class of Aminoglycosides, which are known broad-spectrum antibiotics that act by inhibiting protein synthesis.[2][3] This discrepancy highlights the need for further clarification in the published literature regarding the specific identity and properties of "this compound."
Due to the sparse and conflicting nature of the available data, a comprehensive quantitative comparison with alternative drugs is not feasible at this time. Further research and publication of specific efficacy studies, including minimum inhibitory concentration (MIC) values against a panel of relevant microbial strains and in vivo studies, are required for a robust comparative analysis.
Understanding the Mechanism of Action: A Look at Potential Signaling Pathways
Given the classification of Elmycin Eye Drops as an aminoglycoside in one source, a potential mechanism of action involves the inhibition of bacterial protein synthesis.[2][3] Aminoglycosides achieve this by binding to the 30S ribosomal subunit, leading to mistranslation of mRNA and ultimately bacterial cell death.[3]
Conversely, if this compound's primary mode of action is as an antifungal agent that targets the cell membrane, its signaling and effector pathways would be entirely different, focusing on the disruption of membrane integrity and function.[2]
To provide a visual representation of the potential, yet unconfirmed, signaling pathway associated with the aminoglycoside mechanism of action, the following diagram illustrates the general process of protein synthesis inhibition.
Caption: Hypothetical signaling pathway for this compound as an aminoglycoside antibiotic.
Experimental Protocols for Validation
To independently validate the findings on this compound, a series of well-established experimental protocols would be necessary. The specific choice of protocols would depend on whether its primary activity is antibacterial or antifungal.
For Antibacterial Activity Validation (Aminoglycoside-like):
-
Minimum Inhibitory Concentration (MIC) Assay: This assay would determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium. This is a standard method for assessing the potency of an antibiotic.
-
Ribosome Binding Assay: To confirm its mechanism of action, a ribosome binding assay could be performed to demonstrate direct interaction of this compound with the bacterial 30S ribosomal subunit.
-
In Vivo Efficacy Studies: Using appropriate animal models of bacterial infection, the efficacy of this compound in treating infections would be evaluated.
For Antifungal Activity Validation:
-
Antifungal Susceptibility Testing: Similar to the MIC assay for bacteria, this would determine the minimum effective concentration of this compound against relevant fungal pathogens.
-
Ergosterol (B1671047) Binding Assay: To validate a mechanism involving cell membrane disruption, an assay to measure the binding of this compound to ergosterol (the primary sterol in fungal cell membranes) would be crucial.
-
In Vivo Fungal Infection Models: Efficacy in treating fungal infections would need to be assessed in relevant animal models.
The following diagram outlines a general workflow for the validation of a novel antibiotic compound.
Caption: General experimental workflow for the validation of a new antibiotic.
References
Elucidation of a Comparative Antibacterial Activity Profile: Erythromycin vs. Resistant Bacterial Strains
An objective analysis of Erythromycin's performance against key antibiotic-resistant bacteria, supported by experimental data and standardized protocols.
Initial investigations into the antibacterial agent "Elmycin D" revealed significant ambiguity in publicly available scientific literature, with conflicting references to an antifungal agent, Natamycin, and the well-established macrolide antibiotic, Erythromycin. Due to the lack of verifiable data for a distinct antibacterial compound named "this compound," this guide focuses on Erythromycin, a closely related and extensively studied antibiotic. This comparative guide is intended for researchers, scientists, and drug development professionals, providing a benchmark of Erythromycin's activity against several critical resistant bacterial strains.
Comparative In Vitro Activity of Erythromycin and Other Antibiotics
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Erythromycin and comparator antibiotics against Methicillin-Resistant Staphylococcus aureus (MRSA), Vancomycin-Resistant Enterococci (VRE), and Extended-Spectrum β-Lactamase (ESBL)-producing Escherichia coli. The data is compiled from various in vitro studies. It is important to note that MIC values can vary depending on the specific strain and the testing methodology used.[1]
Table 1: Comparative MIC Distributions for Methicillin-Resistant Staphylococcus aureus (MRSA)
| Antibiotic | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Erythromycin | 0.25 - >1024[2][3] | - | - |
| Vancomycin (B549263) | 0.5 - 2[4] | 1 | 1-2[4] |
| Daptomycin (B549167) | 0.125 - 1.0 | 0.38 | 0.75 |
| Linezolid (B1675486) | 2 - 4 | - | - |
Note: Erythromycin often shows high resistance rates in MRSA. Vancomycin is a standard first-line antibiotic for MRSA infections, but there is concern about "MIC creep," a gradual increase in the MIC within the susceptible range. Daptomycin has been shown to be a potential alternative for MRSA infections, especially those with higher vancomycin MICs.
Table 2: Comparative MIC Distributions for Vancomycin-Resistant Enterococci (VRE)
| Antibiotic | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Erythromycin | >16 | - | - |
| Linezolid | - | - | - |
| Daptomycin | - | - | - |
Note: VRE strains often exhibit high-level resistance to erythromycin. Data for linezolid and daptomycin against VRE is more extensive and should be consulted for specific treatment options.
Table 3: Comparative MIC Distributions for ESBL-Producing Escherichia coli
| Antibiotic | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Erythromycin | 16 - >1024 | 64 | >1024 |
| Ciprofloxacin | - | - | - |
| Gentamicin | - | - | - |
Note: ESBL-producing E. coli frequently demonstrates high resistance to erythromycin.
Experimental Protocols
The following are standardized protocols for key experiments used to determine the antibacterial activity of compounds like Erythromycin.
2.1. Broth Microdilution Method (CLSI Guidelines)
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.
-
Inoculum Preparation: A standardized bacterial suspension equivalent to a 0.5 McFarland standard is prepared.
-
Serial Dilution: The antimicrobial agent is serially diluted in a 96-well microtiter plate with an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at a specified temperature and duration (typically 35°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
2.2. Disk Diffusion Method (Kirby-Bauer Test)
This method assesses the susceptibility of bacteria to antibiotics by measuring the zone of growth inhibition around a disk impregnated with the antibiotic.
-
Inoculum Preparation: A standardized bacterial suspension is swabbed evenly onto the surface of a Mueller-Hinton agar (B569324) plate.
-
Disk Application: Paper disks containing a known concentration of the antibiotic are placed on the agar surface.
-
Incubation: The plate is incubated under standardized conditions.
-
Zone of Inhibition Measurement: The diameter of the zone where bacterial growth is inhibited around each disk is measured. This diameter is then compared to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the antibiotic.
2.3. Time-Kill Assay
This assay determines the rate and extent of bacterial killing by an antimicrobial agent over time.
-
Inoculum and Antimicrobial Preparation: A standardized bacterial inoculum is added to a broth medium containing the antimicrobial agent at various concentrations (e.g., multiples of the MIC).
-
Sampling Over Time: Aliquots are removed at different time points (e.g., 0, 2, 4, 8, 24 hours).
-
Viable Cell Counting: The number of viable bacteria in each aliquot is determined by serial dilution and plating.
-
Data Analysis: The results are plotted as the log₁₀ of viable cells (CFU/mL) versus time. A bactericidal effect is generally defined as a ≥3-log₁₀ reduction (99.9% kill) in the bacterial count.
Visualizing Experimental Workflows and Mechanisms
Diagram 1: Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Diagram 2: Mechanism of Action of Erythromycin
Caption: Erythromycin's mechanism of action via inhibition of bacterial protein synthesis.
Diagram 3: Common Mechanisms of Erythromycin Resistance
Caption: Key mechanisms of bacterial resistance to Erythromycin.
References
Safety Operating Guide
Proper Disposal of Elmycin D: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential safety and logistical information for the proper disposal of Elmycin D, an antibiotic isolated from Streptomyces cellulosae ssp. griseoincarnatus.
Hazard and Disposal Summary
The following table summarizes the presumed hazards and recommended disposal procedures for this compound, based on data for analogous toxic compounds.
| Parameter | Information | Guidance |
| Hazard Classification | Presumed: Acute Toxicity, Oral (Fatal if swallowed)[1][2]; Acute and Chronic Aquatic Toxicity[1][2] | Handle with extreme caution using appropriate Personal Protective Equipment (PPE). Prevent any release into the environment. |
| Primary Disposal Route | Approved Hazardous Waste Disposal Plant[1] | Do not dispose of down the drain or in regular trash. |
| Waste Container | Labeled, sealed, and leak-proof container for hazardous chemical waste. | Use containers designated for hazardous pharmaceutical waste, often color-coded (e.g., black). |
| Regulatory Framework | EPA Resource Conservation and Recovery Act (RCRA) | Disposal must adhere to federal, state, and local regulations for hazardous waste. |
This compound Disposal Workflow
The following diagram illustrates the step-by-step procedure for the safe disposal of this compound waste.
Detailed Experimental Protocol for Disposal
The following protocol provides a step-by-step methodology for the safe handling and disposal of this compound waste products in a laboratory setting.
1.0 Personal Protective Equipment (PPE) 1.1. Before handling this compound or its waste, ensure you are wearing the following PPE:
- Nitrile gloves
- Safety goggles or a face shield
- A properly fitted laboratory coat
2.0 Waste Segregation and Collection 2.1. Solid Waste: 2.1.1. Collect all solid materials contaminated with this compound (e.g., weighing papers, contaminated gloves, pipette tips) in a designated, leak-proof plastic bag or container. 2.1.2. This container must be clearly labeled as "Hazardous Drug-Related Wastes" or similar, in accordance with your institution's policies.
2.2. Liquid Waste: 2.2.1. Stock solutions of this compound are considered hazardous chemical waste and must be collected for disposal. 2.2.2. Do not pour any this compound solution down the drain, as this can have severe long-term toxic effects on aquatic life. 2.2.3. Collect all liquid waste containing this compound in a dedicated, sealed, and shatter-proof container. 2.2.4. The container must be compatible with the solvent used to dissolve the this compound.
3.0 Labeling and Storage 3.1. All hazardous waste containers must be clearly labeled with the following information:
- The words "Hazardous Waste"
- The name of the chemical(s) (i.e., this compound and any solvents)
- The specific hazards (e.g., "Toxic," "Ecotoxic")
- The date of accumulation 3.2. Store the sealed waste containers in a designated and secure hazardous waste accumulation area, away from general laboratory traffic. 3.3. Ensure that the storage area is well-ventilated and has secondary containment to prevent spills.
4.0 Final Disposal Procedure 4.1. All hazardous waste must be managed from "cradle to grave," meaning the generator is responsible for the waste until its final, safe disposal. 4.2. Disposal of this compound waste must be handled by a licensed and approved hazardous waste disposal company. 4.3. Your institution's Environmental Health and Safety (EHS) department will typically coordinate the pickup and transport of hazardous waste. 4.4. The waste will be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF), where it will likely be incinerated at high temperatures to ensure complete destruction. 4.5. Maintain all records of hazardous waste disposal as required by the EPA and your institution for a minimum of three years.
By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment. Always consult your institution's specific EHS guidelines for hazardous waste management.
References
Essential Safety and Operational Protocols for Handling Elmycin D
This guide provides comprehensive safety and logistical information for laboratory personnel handling Elmycin D, an antibiotic isolated from Streptomyces cellulosae ssp. griseoincarnatus. Adherence to these procedures is critical for minimizing exposure risk, ensuring personal safety, and preventing environmental contamination. This document outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted for each procedure to determine the specific PPE required. The following table summarizes the recommended PPE for handling this compound, particularly in its powdered form or in concentrated solutions.
| PPE Category | Item | Specifications | Purpose |
| Hand Protection | Gloves | Chemical-resistant, powder-free nitrile gloves. Double-gloving is recommended. | Prevents skin contact and absorption. |
| Eye and Face Protection | Safety Goggles and Face Shield | ANSI Z87.1-compliant chemical splash goggles. A face shield should be worn over goggles when splashing is a significant risk. | Protects eyes and face from splashes and aerosols. |
| Respiratory Protection | Respirator | NIOSH-approved N95 or higher-level respirator. | Prevents inhalation of airborne particles, especially when handling the powder. |
| Body Protection | Laboratory Coat and Gown | A fully buttoned lab coat is the minimum requirement. For handling larger quantities or in case of potential splashes, a disposable gown with long sleeves and tight-fitting cuffs should be worn over the lab coat. | Protects skin and personal clothing from contamination. |
| Foot Protection | Closed-toe Shoes | Substantial, non-perforated shoes that cover the entire foot. | Protects feet from spills and falling objects. |
Operational and Handling Plan
A structured operational plan is essential for the safe handling of this compound from receipt to disposal.
1. Receiving and Inspection:
-
Upon receipt, inspect the package for any signs of damage or leakage in a designated containment area.
-
If the package is compromised, handle it with full PPE.
2. Storage:
-
Store this compound in a clearly labeled, sealed container.
-
Keep it in a designated, well-ventilated, and restricted-access area.
-
Follow the manufacturer's recommendations for storage temperature and light sensitivity.
3. Preparation and Handling:
-
All handling of powdered this compound or concentrated solutions must be conducted within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
-
Before handling, ensure all necessary PPE is donned correctly.
-
Use dedicated equipment (spatulas, weigh boats, etc.) and decontaminate them after each use.
-
When preparing solutions, add the solvent to the powder slowly to avoid generating dust.
4. Spills and Decontamination:
-
In the event of a spill, evacuate the immediate area and alert others.
-
Wearing appropriate PPE, contain the spill with absorbent material.
-
Clean the area with a suitable decontaminating agent and dispose of all contaminated materials as hazardous waste.
-
Decontaminate all work surfaces and equipment after each use.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and the development of antibiotic resistance.
-
Unused or Expired this compound: This is considered hazardous chemical waste and must be disposed of through the institution's environmental health and safety (EHS) office. Do not pour it down the drain or discard it in the regular trash.
-
Contaminated Solid Waste: Items such as gloves, disposable gowns, pipette tips, and weigh boats that have come into contact with this compound should be collected in a designated, labeled hazardous waste container for incineration.
-
Contaminated Liquid Waste: All solutions containing this compound, including stock solutions and used cell culture media, should be collected in a labeled, leak-proof hazardous waste container. Autoclaving may not be effective in degrading the antibiotic; therefore, chemical waste disposal is the recommended route.
-
Contaminated Sharps: Needles, syringes, and broken glass contaminated with this compound must be placed in a puncture-resistant sharps container labeled as hazardous chemical waste.
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
